Boc-PEG8-Boc
Description
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Structure
2D Structure
Properties
Molecular Formula |
C28H54O13 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3 |
InChI Key |
QKDKAEGBTCSQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-PEG8-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and applications of Boc-PEG8-Boc linkers, designed for professionals in the fields of chemical biology, drug discovery, and materials science.
Core Properties of this compound
This compound is a homobifunctional linker characterized by a discrete eight-unit polyethylene glycol (PEG) chain with a tert-butyloxycarbonyl (Boc)-protected amine at each terminus.[1] This structure imparts a unique combination of properties that are highly valuable in chemical synthesis and bioconjugation.
The central PEG8 core is a flexible, hydrophilic chain that enhances the aqueous solubility of molecules to which it is conjugated.[1][2] This is a critical feature for improving the pharmacokinetic properties of therapeutic molecules, which are often hydrophobic.[3][4] The PEG spacer also provides a defined distance between conjugated molecules, which can be crucial for applications such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The terminal Boc groups are acid-labile protecting groups for the primary amines. This allows for a controlled, stepwise synthesis, where the amines can be deprotected under specific acidic conditions to become available for conjugation to other molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and related derivatives.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Solubility | Storage Condition |
| This compound | Boc-NH-(PEG)8-NH-Boc | C₂₆H₅₂N₂O₁₀ | 556.70 | >95% | Water, DMSO, DCM, DMF | -20°C |
| t-Boc-N-amido-PEG8-amine | Boc-NH-(PEG)8-NH₂ | C₂₃H₄₈N₂O₁₀ | 512.63 | >95% | Water, DMSO, DCM, DMF | -20°C |
| t-Boc-N-amido-PEG8-acid | Boc-NH-(PEG)8-COOH | C₂₄H₄₇NO₁₂ | 541.63 | >95% | Water, DMSO, DCM, DMF | -20°C |
| N-Boc-PEG8-alcohol | Boc-NH-(PEG)8-OH | C₂₁H₄₃NO₁₀ | 469.57 | >95% | Water, DMSO, DCM, DMF | -20°C |
| N-Boc-PEG8-bromide | Boc-NH-(PEG)8-Br | C₂₃H₄₆BrNO₁₀ | 576.5 | >98% | Water, DMSO, DCM, DMF | -20°C |
Data compiled from multiple sources. Exact values may vary slightly between suppliers.
Experimental Protocols
Boc Deprotection
The removal of the Boc protecting group is a critical step to liberate the terminal amines for subsequent conjugation. This is typically achieved through acidolysis.
Materials:
-
This compound linker
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Diethyl ether (for precipitation, optional)
-
Saturated aqueous sodium bicarbonate solution (for neutralization, optional)
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or NMR until the disappearance of the starting material. This typically takes 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected diamino-PEG8 can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Amide Bond Formation
Once deprotected, the resulting diamino-PEG8 can be conjugated to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.
Materials:
-
Deprotected diamino-PEG8
-
NHS ester of the molecule to be conjugated
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Dissolve the NHS ester of the target molecule in anhydrous DMF or DCM.
-
Add a solution of the deprotected diamino-PEG8 (1.0-1.2 equivalents) in the same solvent.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by flash column chromatography on silica gel or by preparative HPLC to isolate the desired conjugate.
Applications in Drug Development
The unique properties of this compound make it a versatile tool in drug development, particularly in the construction of complex therapeutic molecules.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently used for this purpose. The this compound linker provides a flexible and hydrophilic spacer of a defined length, which is essential for the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies where a cytotoxic payload is attached to an antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to synthesize the linker-payload portion of the ADC, which is then conjugated to the antibody. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.
Visualizations
Experimental Workflow: Synthesis of a Symmetrical Bivalent Molecule
Caption: A generalized workflow for the synthesis of a symmetrical bivalent molecule.
Logical Relationship: Role of this compound in PROTAC Assembly
Caption: The role of the this compound linker in connecting the two active ligands.
References
Boc-PEG8-Boc structure and molecular weight
An In-Depth Guide to Boc-PEG8-Boc: Structure, Properties, and Applications For researchers, scientists, and drug development professionals, polyethylene glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules and probes. Among these, bifunctional linkers with discrete PEG lengths and terminal protecting groups offer precise control over the synthesis of complex bioconjugates. This technical guide focuses on this compound, a homobifunctional linker featuring an octaethylene glycol (PEG8) spacer capped at both ends with acid-labile tert-butyloxycarbonyl (Boc) protecting groups.
Core Structure and Molecular Weight
This compound, systematically named di-tert-butyl (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)bis(carbamate), is built upon a discrete PEG8 chain. This central hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates. Each terminus of the PEG chain is functionalized with an amine, which is subsequently protected by a Boc group. This symmetrical design is ideal for linking two identical or different molecular entities after deprotection.
The key physicochemical properties of the core this compound structure are detailed below.
| Property | Value |
| Systematic Name | di-tert-butyl (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)bis(carbamate) |
| Synonym | Boc-NH-PEG8-NH-Boc |
| Molecular Formula | C₂₆H₅₂N₂O₁₁ |
| Molecular Weight | 568.70 g/mol |
Below is a diagrammatic representation of the this compound chemical structure.
Physicochemical Data of Related Boc-PEG8 Derivatives
While this compound is a foundational homobifunctional linker, a variety of heterobifunctional Boc-PEG8 derivatives are commercially available, enabling diverse and complex synthetic strategies. The table below summarizes the properties of several common derivatives, providing a comparative overview for selecting the appropriate reagent.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Boc-NH-PEG8-NH₂ | 1052207-59-6 | C₂₃H₄₈N₂O₁₀ | 512.63 | ≥95% |
| Boc-NH-PEG8-COOH | 1334169-93-5 | C₂₄H₄₇NO₁₂ | 541.6 | ≥95% |
| Boc-NH-PEG8-Azide | 2231845-12-6 | C₂₃H₄₆N₄O₉ | 538.64 | ≥95% |
| Boc-NH-PEG8-Alkyne | 2183440-31-3 | C₂₄H₄₅NO₁₀ | 507.61 | ≥95% |
Key Applications in Research and Drug Development
The utility of this compound and its derivatives stems from the combination of a hydrophilic PEG spacer and the versatile Boc protecting group. This structure is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][]
-
Antibody-Drug Conjugates (ADCs): PEG linkers enhance the solubility and stability of ADCs, prolong their circulation half-life, and can reduce immunogenicity. The defined length of the PEG8 spacer allows for precise control over the distance between the antibody and the cytotoxic payload.
-
PROTACs: In PROTACs, the linker connects a target protein ligand to an E3 ubiquitin ligase ligand. The linker's length and composition are critical for inducing the formation of a stable ternary complex, and PEG chains are frequently used to optimize this interaction and improve the molecule's overall properties.
-
Bioconjugation and Surface Modification: The terminal functional groups, revealed after Boc deprotection, can be used to attach the PEG linker to proteins, peptides, nanoparticles, or surfaces to improve solubility and reduce non-specific binding.
The general workflow for using a homobifunctional Boc-PEG linker in a conjugation strategy is depicted below.
Experimental Protocols
Successful use of this compound hinges on reliable protection and deprotection methodologies. Below are standard, detailed protocols for these essential steps.
Protocol 1: Boc Protection of a PEG-Diamine
This protocol describes the procedure for protecting a diamino-PEG derivative with di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
Amino-terminated PEG derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the amino-terminated PEG derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (4-6 equivalents) to the solution to act as a non-nucleophilic base.
-
In a separate container, dissolve di-tert-butyl dicarbonate (2-3 equivalents) in a minimal amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirring PEG solution at room temperature.
-
Allow the reaction to stir for 3-18 hours.
-
Monitor the reaction for the disappearance of the free amine using a suitable method, such as a Kaiser test or TLC analysis.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is typically purified using column chromatography to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection Using Trifluoroacetic Acid (TFA)
This is a standard and efficient method for removing the Boc protecting group to reveal the free amine.
Materials:
-
Boc-protected PEG compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Optional: Scavenger, such as triisopropylsilane (TIS)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Slowly add TFA to the stirred solution. A common final concentration is 20-50% TFA by volume (v/v). For substrates sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for 1-3 hours. Monitor the deprotection via TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual acid, co-evaporate the residue with toluene or DCM several times.
-
The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions or neutralized through an aqueous basic wash or by using a basic ion-exchange resin to yield the free amine.
References
Solubility of Boc-PEG8-Boc in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of di-tert-butyloxycarbonyl-octaethylene glycol (Boc-PEG8-Boc). Given the limited direct quantitative solubility data for this specific molecule, this document leverages data from structurally analogous compounds and fundamental chemical principles to provide a robust predictive assessment. Furthermore, a detailed experimental protocol is provided for researchers to determine solubility in their specific applications.
Core Concepts: Structural Influence on Solubility
The solubility of this compound is dictated by the interplay of its constituent structural components:
-
Polyethylene Glycol (PEG) Backbone: The core of the molecule is an eight-unit polyethylene glycol chain. PEG chains are known for their hydrophilicity and flexibility, which generally promotes solubility in aqueous and polar organic solvents through hydrogen bonding with solvent molecules. The PEG spacer is known to increase the solubility of molecules in aqueous media.[1][2]
-
Di-tert-Butyloxycarbonyl (Boc) Protecting Groups: The two terminal Boc groups are bulky and nonpolar. These groups contribute significantly to the molecule's solubility in lipophilic organic solvents. The presence of two Boc groups will influence the overall solubility, potentially reducing aqueous solubility compared to mono-Boc-PEG derivatives.
Predicted Solubility of this compound
While a Safety Data Sheet for this compound states that water solubility data is not available, a predictive solubility profile can be inferred from structurally related molecules.[3] The following table summarizes the known qualitative solubility of similar Boc-protected PEG linkers.
| Solvent Classification | Solvent | Predicted Solubility of this compound | Rationale / Supporting Evidence for Analogs |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Structurally similar PEGylated molecules consistently show high solubility in DMSO. |
| Dimethylformamide (DMF) | Soluble | A common solvent for PEGylated compounds and crosslinkers.[4] | |
| Acetonitrile (ACN) | Soluble | Often used as a solvent for related PEG esters. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for Boc-protected compounds and PEG linkers.[5] |
| Chloroform | Soluble | Similar nonpolar characteristics to DCM. | |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The hydrophilic PEG chain is counteracted by the two hydrophobic terminal Boc groups. While some aqueous solubility is possible, it is likely to be limited. The hydrophilic PEG spacer is known to increase solubility in aqueous media. |
| Methanol | Soluble | Generally a good solvent for a wide range of PEG derivatives. | |
| Ethanol | Soluble | Similar to methanol, should readily dissolve the compound. | |
| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The polarity of the PEG backbone may limit solubility in highly nonpolar solvents. |
| Hexanes | Insoluble | The molecule's polarity is likely too high for significant solubility. |
Experimental Protocol for Solubility Determination
For precise quantitative data, it is recommended that researchers perform their own solubility tests. The following is a general protocol for determining the approximate solubility of this compound.
Objective: To determine the approximate solubility of this compound in a selection of aqueous and organic solvents at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DCM, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS, or a UV-Vis spectrophotometer if the compound has a chromophore or can be derivatized)
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small, excess amount of this compound (e.g., 5-10 mg) into a series of labeled vials.
-
Add a known volume of each selected solvent to the respective vials (e.g., 1 mL).
-
Tightly cap the vials and vortex vigorously for 2-5 minutes.
-
Allow the solutions to equilibrate at the desired temperature for a set period (e.g., 24 hours), with intermittent shaking to ensure maximum dissolution.
-
-
Separation of Undissolved Solute:
-
After equilibration, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully pipette a known volume of the clear supernatant into a clean, pre-weighed vial. Avoid disturbing the pellet.
-
Alternatively, filter the supernatant using a syringe filter compatible with the solvent.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method. If using a gravimetric method, evaporate the solvent and weigh the remaining solute. If using a spectroscopic or chromatographic method, create a calibration curve with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or other appropriate units based on the quantified concentration in the saturated solution.
-
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Diagram 2: Logical Relationship of Structural Components to Solubility
Caption: The influence of structural components on the solubility of this compound.
References
Technical Guide: Boc-Protected PEG8 Linkers in Bioconjugation and Drug Development
This technical guide provides an in-depth overview of Boc-protected polyethylene glycol (PEG) linkers, with a focus on PEG8 derivatives. These linkers are crucial for researchers, scientists, and drug development professionals involved in creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for a di-Boc protected PEG8 diamine, denoted as "Boc-PEG8-Boc," is not readily found in commercial catalogs, a functionally equivalent and widely available alternative is t-boc-N-amido-PEG8-amine . This guide will focus on this key compound.
t-boc-N-amido-PEG8-amine is a heterobifunctional linker featuring a Boc-protected amine at one terminus and a free primary amine at the other.[1] This structure allows for sequential or orthogonal conjugation strategies, where the free amine can be reacted first, followed by the deprotection of the Boc group to reveal a second amine for further modification.[1] The hydrophilic 8-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]
Quantitative Data Summary
The table below summarizes the key technical data for t-boc-N-amido-PEG8-amine.
| Property | Value |
| CAS Number | 1052207-59-6 |
| Molecular Formula | C23H48N2O10 |
| Molecular Weight | 512.6 g/mol |
| Purity | ≥98% |
| Solubility | Water, DMSO, DCM, DMF |
| Storage Condition | -20°C |
(Data sourced from supplier technical datasheets.[1])
Suppliers
Several chemical suppliers offer t-boc-N-amido-PEG8-amine and other related Boc-protected PEG8 derivatives. These include:
-
BroadPharm[1]
-
Biopharma PEG
-
Ruixibiotech
It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.
Experimental Protocols
The following protocols provide a general methodology for the use of t-boc-N-amido-PEG8-amine in a two-step bioconjugation workflow. This process involves the initial reaction of the free amine, followed by the deprotection of the Boc-amine and a subsequent conjugation.
Protocol 1: Conjugation of the Primary Amine
This step involves the reaction of the free primary amine of the PEG8 linker with a molecule containing an amine-reactive group, such as an NHS ester.
Materials:
-
t-boc-N-amido-PEG8-amine
-
Molecule with an NHS ester functional group (Molecule A)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
Methodology:
-
Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO.
-
In a separate vial, dissolve t-boc-N-amido-PEG8-amine in the same solvent.
-
Add 1.1 to 1.5 equivalents of the t-boc-N-amido-PEG8-amine solution to the solution of Molecule A.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
-
Upon completion, the product (Boc-NH-PEG8-NH-Molecule A) can be purified using chromatography (e.g., HPLC or silica gel chromatography).
Protocol 2: Boc Group Deprotection
The Boc protecting group is removed under acidic conditions to reveal a new primary amine.
Materials:
-
Purified Boc-NH-PEG8-NH-Molecule A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
Methodology:
-
Dissolve the purified and dried Boc-NH-PEG8-NH-Molecule A in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS or TLC until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.
-
The resulting product (H2N-PEG8-NH-Molecule A) is typically obtained as a TFA salt and can often be used in the next step without further purification.
Protocol 3: Conjugation of the Newly Exposed Amine
The newly deprotected amine is now available for reaction with a second molecule (Molecule B), for example, one containing a carboxylic acid activated for amide bond formation.
Materials:
-
H2N-PEG8-NH-Molecule A (as TFA salt)
-
Molecule with a carboxylic acid functional group (Molecule B)
-
Peptide coupling reagents (e.g., HATU, HOBt, or EDC)
-
Anhydrous DMF or DMSO
-
DIPEA
-
Reaction vessel
Methodology:
-
Dissolve Molecule B in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of HATU and 3 equivalents of DIPEA to activate the carboxylic acid. Stir for 15 minutes at room temperature.
-
Dissolve the H2N-PEG8-NH-Molecule A in anhydrous DMF and add it to the activated Molecule B solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final conjugate (Molecule B-NH-PEG8-NH-Molecule A) can be purified by preparative HPLC.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential conjugation process described in the experimental protocols.
Caption: Sequential conjugation workflow using a Boc-protected PEG8 linker.
Signaling Pathway Analogy: PROTAC Action
Boc-protected PEG linkers are frequently used in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC, which brings a target protein to an E3 ligase for degradation.
Caption: Mechanism of action for a PROTAC, a common application for PEG linkers.
References
The Strategic Application of Boc-Protected PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible protection of reactive functional groups is a cornerstone of sophisticated bioconjugation strategies. Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group, in conjunction with polyethylene glycol (PEG) linkers, has emerged as a critical tool for the precise construction of complex biomolecular architectures. This technical guide provides a comprehensive overview of the applications of Boc-protected PEG linkers, detailing their role in enhancing the therapeutic potential of bioconjugates through improved stability, solubility, and pharmacokinetic profiles. The guide further presents detailed experimental protocols, quantitative data on the impact of PEGylation, and visual workflows to aid in the practical implementation of these versatile molecules in drug development and research.
Core Principles of Boc-Protected PEG Linkers in Bioconjugation
Boc-protected PEG linkers are bifunctional or heterobifunctional molecules that integrate three key features: a Boc-protected amine, a PEG spacer, and a second reactive group for conjugation to a biomolecule.[1][2]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection for a primary amine.[3] This protection is crucial for preventing unwanted side reactions during the initial conjugation step. The Boc group is stable under a variety of conditions but can be readily and selectively removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the primary amine for a subsequent conjugation step.[4][5]
-
The Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible spacer that confers several advantageous properties to the final bioconjugate. These include enhanced aqueous solubility, reduced aggregation (particularly for hydrophobic drug payloads), and a larger hydrodynamic radius, which can prolong circulation half-life by reducing renal clearance. The length of the PEG chain can be precisely controlled to optimize the pharmacokinetic properties of the bioconjugate.
-
The Reactive Group: The other end of the linker possesses a reactive group for covalent attachment to a biomolecule, such as an antibody, peptide, or oligonucleotide. Common reactive groups include N-hydroxysuccinimide (NHS) esters for reaction with amines (e.g., lysine residues on proteins), maleimides for reaction with thiols (e.g., cysteine residues), and pyridyl disulfides for thiol-disulfide exchange.
This modular design allows for a controlled, sequential approach to bioconjugation, which is particularly valuable in the construction of complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Key Applications in Bioconjugation
The unique properties of Boc-protected PEG linkers make them suitable for a wide range of bioconjugation applications.
-
Antibody-Drug Conjugates (ADCs): In ADC development, Boc-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component improves the solubility and stability of the ADC, while the Boc group allows for the controlled, late-stage introduction of the drug molecule. The linker can be designed to be cleavable (e.g., containing a disulfide bond) or non-cleavable, influencing the mechanism of drug release at the target site.
-
Protein and Peptide PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. Boc-PEG linkers facilitate site-specific PEGylation, allowing for greater control over the location and number of attached PEG chains, which can be critical for preserving the biological activity of the protein.
-
Surface Modification: Boc-PEG linkers are utilized to functionalize surfaces, such as nanoparticles and microarrays. The PEG chain reduces non-specific protein adsorption, while the deprotection of the Boc group allows for the subsequent immobilization of biomolecules in a controlled manner.
-
Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino-PEG derivatives can be incorporated into peptides during SPPS to introduce a flexible, hydrophilic spacer. This can be useful for creating peptides with altered solubility or for the synthesis of peptide-drug conjugates.
Quantitative Data on the Impact of PEG Linkers
The length and nature of the PEG linker can have a significant impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~6.0 | 0.7 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~4.5 | 0.5 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~3.0 | 0.4 | Non-binding IgG-MMAE (DAR 8) |
| PEG24 | ~2.0 | 0.2 | Non-binding IgG-MMAE (DAR 8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 1.5 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 2.1 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG8 | 3.5 ± 0.5 | Gastrin-Releasing Peptide Receptor (GRPR) |
Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR).
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-protected PEG linkers.
Protocol for Boc Deprotection of a PEG Linker
This protocol describes the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker with a free amine.
Protocol for Conjugating a Boc-PEG-NHS Ester to a Protein
This protocol outlines the conjugation of an NHS ester-functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein to be labeled (e.g., antibody)
-
Boc-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting column or dialysis cassette for purification
-
BCA or Bradford protein assay kit
Procedure:
-
Prepare the protein solution in PBS at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it for PBS.
-
Equilibrate the vial of Boc-PEG-NHS ester to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the Boc-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the Boc-PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove the unreacted Boc-PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Determine the concentration of the purified Boc-PEG-protein conjugate using a protein assay.
-
The resulting conjugate can be characterized by SDS-PAGE, which will show an increase in molecular weight, and mass spectrometry.
Protocol for the Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a two-step process for synthesizing an ADC using a heterobifunctional Boc-PEG linker with a thiol-reactive group (e.g., pyridyl disulfide).
Step 1: Antibody Reduction
-
Prepare a solution of the antibody in PBS containing 1-2 mM EDTA.
-
Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of DTT over the antibody is a typical starting point.
-
Incubate the reaction at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
Determine the number of free thiols per antibody using Ellman's reagent.
Step 2: Conjugation of the Drug-Linker to the Reduced Antibody
-
Prepare the drug-linker construct by first deprotecting the Boc group on the PEG linker (as in Protocol 4.1) and then conjugating the cytotoxic drug to the newly formed amine.
-
Immediately add the drug-linker construct (typically a 1.5-fold molar excess per thiol) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC, and SEC.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the application of Boc-protected PEG linkers.
Caption: General workflow for sequential bioconjugation using a Boc-protected PEG linker.
Caption: Workflow for solid-phase peptide synthesis incorporating Boc-protected amino acids or PEG derivatives.
Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC) leading to apoptosis.
Conclusion
Boc-protected PEG linkers represent a powerful and versatile class of reagents that have become indispensable in the field of bioconjugation. Their unique combination of a selectively removable protecting group, a beneficial PEG spacer, and a reactive handle for biomolecule attachment enables the precise and controlled synthesis of advanced biotherapeutics. A thorough understanding of the principles of their application, coupled with optimized experimental protocols, is essential for leveraging their full potential in the development of next-generation drugs and research tools. The continued innovation in linker technology, including the design of novel Boc-PEG structures, will undoubtedly contribute to the advancement of bioconjugate-based therapies.
References
The Role of PEGylation in Enhancing Drug Stability and Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has become a cornerstone in pharmaceutical development. This technique significantly improves the pharmacokinetic and pharmacodynamic properties of drugs by enhancing their stability and solubility, leading to more effective and safer therapies.[1][2] This in-depth technical guide explores the core principles of PEGylation, presents quantitative data on its benefits, details key experimental protocols, and provides visual representations of critical processes and concepts.
Core Principles of PEGylation
PEGylation involves the covalent or non-covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to a drug molecule.[3][4] The process typically utilizes reactive PEG derivatives that bind to functional groups (e.g., amino, thiol, or carboxyl groups) on the therapeutic agent.[2] The resulting PEG-drug conjugate exhibits altered physicochemical properties that address several challenges in drug delivery.
Mechanisms of Improved Stability and Solubility:
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the hydrodynamic volume of the molecule. This larger size reduces renal clearance, thereby prolonging the drug's circulation time in the bloodstream.
-
Steric Hindrance: The flexible PEG chains create a protective hydrophilic shield around the drug molecule. This "stealth effect" sterically hinders the approach of proteolytic enzymes and antibodies, thus protecting the drug from degradation and reducing its immunogenicity.
-
Enhanced Water Solubility: PEG is inherently hydrophilic due to the repeating ethylene glycol units. Conjugating PEG to hydrophobic drugs significantly increases their water solubility, which is crucial for their formulation and administration.
-
Protection Against Aggregation: The hydrophilic PEG shell can prevent the aggregation of protein therapeutics, a common issue that can lead to loss of activity and immunogenicity.
Quantitative Impact of PEGylation
The benefits of PEGylation can be quantified through various analytical methods. The following tables summarize the impact of PEGylation on drug half-life and solubility for several therapeutic agents.
Table 1: Improvement in Drug Half-Life upon PEGylation
| Drug/Therapeutic Protein | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |
| Interferon-α | 12 | ~2-3 hours | ~29-73 hours | ~10-30 |
| Interferon-α (Pegasys®) | 40 (branched) | ~5.1 hours | ~80.4 hours | ~16 |
| G-CSF (Filgrastim) | 20 | ~3.5 hours | 15-80 hours | ~4-23 |
| L-Asparaginase | - | ~1.2 days | ~5.5 days | ~4.6 |
| Adenosine Deaminase (ADA) | 5 | ~30 minutes | ~48-72 hours | ~96-144 |
Note: The data presented are approximate values compiled from various sources and can vary depending on the specific study conditions.
Table 2: Enhancement of Drug Solubility through PEGylation
| Drug | Original Solubility | PEGylated Solubility | Fold Increase |
| Paclitaxel | <0.01 mg/mL | >10 mg/mL | >1000 |
| Camptothecin | ~2.5 µg/mL | ~1.5 mg/mL | ~600 |
| SN-38 | Very low | Significantly increased | - |
| Curcumin | Highly hydrophobic | Soluble in aqueous solutions | - |
| Silybin | 0.0401 mg/mL | 52.5 mg/mL (equivalent) | ~1300 |
Note: Quantitative data on the direct solubility increase of small molecules upon PEGylation is often presented in varied formats. The table provides examples of significant improvements.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated drugs.
N-Terminal PEGylation of a Protein
This protocol describes a common method for site-specific PEGylation at the N-terminal α-amino group of a protein using a PEG-aldehyde derivative.
Materials:
-
Protein to be PEGylated
-
mPEG-aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES, pH 5.0-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEGylation Reaction:
-
Add mPEG-aldehyde to the protein solution at a molar ratio ranging from 2:1 to 10:1 (PEG:protein).
-
Add NaCNBH₃ from a freshly prepared stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.
-
-
Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to react with any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted protein and excess PEG reagents using an appropriate chromatography method.
-
Characterization: Analyze the purified product to determine the degree of PEGylation and purity.
Characterization of PEGylated Proteins using SEC-MALS
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molar mass and size of PEGylated proteins without relying on column calibration standards.
Materials and Equipment:
-
Purified PEGylated protein sample
-
SEC-MALS system (including an HPLC pump, SEC column, MALS detector, and a refractive index (RI) detector)
-
Mobile Phase: A suitable buffer that does not interact with the column matrix and is compatible with the protein.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until stable baselines are achieved for all detectors.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 0.5-2 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter.
-
Data Acquisition: Inject the sample onto the SEC column. Collect the light scattering, RI, and (optionally) UV data as the sample elutes.
-
Data Analysis:
-
Use the data from the MALS and RI detectors to calculate the absolute molar mass of each eluting species.
-
Determine the degree of PEGylation by comparing the molar mass of the PEGylated protein with that of the unmodified protein.
-
Assess the heterogeneity of the sample by observing the distribution of molar masses across the elution peak.
-
Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein as a function of temperature, providing information about its thermal stability and melting temperature (Tm).
Materials and Equipment:
-
Unmodified and PEGylated protein samples
-
Differential Scanning Calorimeter
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the unmodified and PEGylated protein samples extensively against the same buffer to ensure an exact match between the sample and reference buffers. The typical protein concentration is 0.5-2 mg/mL.
-
Instrument Setup:
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
Pressurize the cells to prevent boiling at high temperatures.
-
-
Data Acquisition:
-
Scan the samples over a desired temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 60°C/hour).
-
Perform a baseline scan with buffer in both cells.
-
-
Data Analysis:
-
Subtract the baseline scan from the sample scan to obtain the thermogram of the protein unfolding.
-
The peak of the thermogram corresponds to the melting temperature (Tm).
-
Compare the Tm values of the unmodified and PEGylated proteins. An increase in Tm for the PEGylated protein indicates enhanced thermal stability.
-
Kinetic Solubility Assay for Hydrophobic Drugs
This assay provides a rapid assessment of the solubility of a compound, which is useful in early drug development.
Materials:
-
Hydrophobic drug (unmodified and PEGylated forms)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the unmodified and PEGylated drugs in DMSO.
-
Serial Dilution: Serially dilute the stock solutions in DMSO in a 96-well plate.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing PBS (e.g., 198 µL) to achieve the desired final drug concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering at a specific wavelength (e.g., 620 nm). An increase in light scattering indicates precipitation.
-
UV Absorbance: Alternatively, filter the solutions to remove any precipitate and measure the UV absorbance of the filtrate at the drug's λmax.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (or a sharp increase in light scattering) is observed. Compare the solubility of the PEGylated drug to the unmodified drug.
Visualizing PEGylation: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key aspects of the PEGylation process and its benefits.
Caption: A generalized workflow for the development of a PEGylated drug.
Caption: Logical relationships of PEGylation's benefits.
Conclusion
PEGylation is a powerful and versatile technology that has revolutionized the development of biopharmaceuticals and small molecule drugs. By improving drug stability and solubility, PEGylation enhances therapeutic efficacy, reduces dosing frequency, and improves patient compliance. A thorough understanding of the principles of PEGylation, combined with robust experimental design and characterization, is essential for harnessing its full potential in the development of next-generation therapeutics. As research continues, novel PEG architectures and site-specific conjugation techniques promise to further refine this technology, leading to even safer and more effective treatments for a wide range of diseases.
References
An In-depth Technical Guide to Boc-PEG8-Boc for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Boc-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. This document outlines the core principles, experimental protocols, and expected quantitative outcomes for researchers engaged in the development of advanced drug delivery systems, diagnostics, and other nanomedical applications.
The strategic PEGylation of nanoparticles is a cornerstone of modern nanomedicine, enhancing their systemic circulation time, reducing immunogenicity, and providing a versatile platform for further functionalization with targeting ligands or therapeutic payloads.[][] this compound, with its terminal tert-butyloxycarbonyl (Boc) protected amine groups, offers a controlled and stepwise approach to nanoparticle surface engineering. The Boc protecting groups can be selectively removed under mild acidic conditions, revealing reactive primary amines for subsequent conjugation reactions.[3][4]
Core Concepts and Mechanism of Action
This compound is an eight-unit polyethylene glycol linker with Boc-protected amines at both termini. This symmetrical design allows for a two-stage functionalization process. The hydrophilic PEG8 spacer improves the solubility and biocompatibility of the resulting nanoparticle conjugate.[5]
The general strategy for utilizing this compound in nanoparticle surface modification involves the following key steps:
-
Partial Deprotection: One of the Boc groups is selectively removed to expose a primary amine.
-
Nanoparticle Conjugation: The free amine is then covalently linked to a functional group on the nanoparticle surface (e.g., a carboxylic acid activated as an NHS ester).
-
Purification: The PEGylated nanoparticles are purified to remove excess reagents.
-
Secondary Deprotection: The remaining Boc group on the distal end of the PEG linker is removed.
-
Further Functionalization: The newly exposed amine can be conjugated to a variety of molecules, including targeting ligands, imaging agents, or therapeutic drugs.
This stepwise approach provides precise control over the surface chemistry of the nanoparticle, enabling the creation of multifunctional nanocarriers.
Quantitative Data Summary
The successful surface modification of nanoparticles with this compound can be quantified by monitoring changes in their physicochemical properties. The following tables provide representative data that can be expected from such modifications.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 100 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| After Boc-PEG8 Conjugation | 115 ± 7 | 0.18 ± 0.03 | -18 ± 4 |
| After Secondary Functionalization | 125 ± 8 | 0.20 ± 0.03 | Varies with ligand |
Table 2: Surface Ligand Density Quantification
| Quantification Method | Parameter Measured | Typical Value |
| UV-Vis Spectroscopy | Absorbance of a chromophore-tagged ligand | 100-500 ligands/nanoparticle |
| Fluorescence Spectroscopy | Emission intensity of a fluorescently-labeled ligand | 100-500 ligands/nanoparticle |
| Elemental Analysis | Percentage of a specific element in the ligand | Varies with ligand composition |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the surface modification of nanoparticles using this compound.
Protocol 1: Partial Deprotection of this compound
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in DCM.
-
Add a controlled, substoichiometric amount of TFA (e.g., 0.5 equivalents) to the solution to favor mono-deprotection.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution using a rotary evaporator.
-
Purify the mono-deprotected product (Boc-PEG8-NH2) from the starting material and the fully deprotected product using silica gel column chromatography.
Protocol 2: Conjugation of Mono-Boc-Protected PEG to Carboxylated Nanoparticles
Materials:
-
Carboxylated nanoparticles
-
Mono-deprotected Boc-PEG8-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filtration units
Procedure:
-
Disperse the carboxylated nanoparticles in MES buffer to a concentration of 1-5 mg/mL.
-
Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the nanoparticle suspension to activate the carboxyl groups. Incubate for 30 minutes at room temperature.
-
Add the purified mono-deprotected Boc-PEG8-NH2 in a 10-50 fold molar excess to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify the Boc-PEG8-nanoparticles using centrifugal filtration. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents.
Protocol 3: Deprotection of Surface-Bound Boc Groups
Materials:
-
Boc-PEG8-nanoparticles
-
DCM
-
TFA
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Resuspend the Boc-PEG8-nanoparticles in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing to remove the Boc protecting groups.
-
Centrifuge the nanoparticle suspension to pellet the deprotected nanoparticles.
-
Remove the supernatant and wash the pellet three times with PBS (pH 7.4) to remove residual TFA and byproducts.
-
Resuspend the amine-functionalized nanoparticles in the desired buffer for further use.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis and deprotection of this compound.
References
In-Depth Technical Guide: Storage and Stability of Boc-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability profile of Boc-PEG8-Boc, a bifunctional crosslinker critical in bioconjugation, drug delivery, and proteomics. Adherence to these guidelines is essential to ensure the integrity and performance of this reagent in research and development applications.
Overview of this compound
This compound, or tert-Butyloxycarbonyl-polyethylene glycol (8)-tert-Butyloxycarbonyl, is a homobifunctional crosslinker. It features a central eight-unit polyethylene glycol (PEG) chain that imparts hydrophilicity and flexibility to conjugates. The terminal tert-Butyloxycarbonyl (Boc) protecting groups are stable under a range of conditions but can be selectively removed under acidic conditions to reveal primary amines, enabling subsequent conjugation reactions. The stability of both the PEG backbone and the Boc protecting groups is paramount for its successful application.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage parameters for both the solid form and when in solution.
| Parameter | Solid Form | In Solution |
| Temperature | -20°C for long-term storage. Short-term (days to weeks) storage at 0-4°C is acceptable. | -80°C for long-term storage to minimize solvent evaporation and potential degradation. |
| Light | Store in the dark. Protection from light is crucial to prevent potential photo-degradation. | Store in amber vials or protect from light. |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator. The compound is hygroscopic. | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. |
| Atmosphere | Store under an inert atmosphere if possible, especially for long-term storage. | Purge the container with an inert gas before sealing. |
Chemical Stability and Incompatibilities
This compound is generally stable under neutral conditions. However, its stability is compromised in the presence of certain chemical agents.
| Condition | Stability Profile |
| Acidic Conditions (pH < 5) | Unstable. The Boc protecting groups are labile to strong acids, such as trifluoroacetic acid (TFA), leading to their removal and the formation of the corresponding primary amines. |
| Basic Conditions (pH > 9) | Generally stable. The ether linkages of the PEG backbone and the carbamate of the Boc group are resistant to mild basic conditions. However, prolonged exposure to strong bases should be avoided. |
| Oxidizing Agents | Incompatible. Strong oxidizing agents can lead to the degradation of the PEG backbone. |
| Reducing Agents | Incompatible. Strong reducing agents may also affect the stability of the molecule. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is critical for troubleshooting and ensuring the quality of experimental results.
Acid-Catalyzed Deprotection of Boc Groups
The primary degradation pathway under acidic conditions is the removal of the Boc protecting groups. This reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Acid-catalyzed deprotection of this compound.
Thermal Degradation
At elevated temperatures, Boc-protected amines can undergo thermal deprotection. This process typically involves the formation of isobutylene and carbon dioxide, resulting in the free amine. While this is a known reaction, the specific temperatures required for the degradation of this compound are not well-documented and are likely to be above typical laboratory handling temperatures. However, prolonged exposure to excessive heat should be avoided.
Experimental Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time when exposed to different stress conditions (e.g., pH, temperature).
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate buffer components for pH adjustment)
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
pH Stability: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9). Add a known volume of the this compound stock solution to each buffer to achieve a final desired concentration.
-
Thermal Stability: Aliquot the stock solution into several vials. Expose these vials to different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stability sample.
-
If necessary, quench the degradation reaction (e.g., by neutralizing the pH or cooling the sample).
-
Filter the samples through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and its potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is recommended as PEG compounds have poor UV absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Logical Relationship of Storage, Stability, and Degradation
The relationship between proper storage, the inherent stability of this compound, and its potential degradation is crucial for its effective use. Proper storage minimizes exposure to conditions that can compromise its stability and lead to degradation.
Caption: Relationship between storage, stability, and degradation.
By carefully controlling the storage and handling conditions, researchers can ensure the stability and reliability of this compound, leading to more reproducible and accurate results in their applications.
An In-depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1][2] Its widespread adoption is attributable to its ease of introduction, stability across a broad spectrum of reaction conditions, and, critically, its facile and selective removal under mild acidic conditions.[1][3] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core function, mechanisms of protection and deprotection, experimental protocols, and quantitative data to support its application in research and development.
Core Function and Chemical Properties
The primary role of the Boc group is to reversibly protect amine functionalities from engaging in unwanted side reactions during multi-step synthetic sequences.[4] By converting a nucleophilic amine into a less reactive carbamate, the Boc group allows chemists to selectively perform reactions at other sites within a molecule.
The chemical stability of the Boc group is a key attribute. It is generally stable to basic, hydrogenolytic, and various nucleophilic conditions, which allows for a high degree of orthogonality with other protecting groups. For instance, its acid lability is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group, a feature that is extensively exploited in solid-phase peptide synthesis (SPPS).
Mechanism of Boc Protection
The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride). The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of an unstable tert-butyl carbonate anion, which then decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a thermodynamic driving force for the reaction.
Mechanism of Boc Deprotection
The removal of the Boc group is its most defining characteristic and is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.
A potential complication during deprotection is the reaction of the electrophilic tert-butyl cation with nucleophilic residues in the substrate, such as tryptophan or methionine. To prevent these unwanted side reactions, scavengers like anisole, thioanisole, or triethylsilane are often added to the deprotection solution to trap the tert-butyl cation.
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below. These protocols serve as a general guide and may require optimization for specific substrates.
General Protocol for Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic mixture of water and an organic solvent like THF or dioxane.
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent system.
-
Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirring solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, if the product is a solid, it can be filtered and washed with cold water. If the product is a liquid or dissolved, the reaction mixture is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Optional: Scavenger such as triisopropylsilane (TIS) or anisole.
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically as a 20-50% solution in DCM) dropwise to the stirred solution. If the substrate is sensitive to the tert-butyl cation, add a scavenger (1-5% v/v).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 30-60 minutes).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is often the TFA salt of the deprotected amine.
Quantitative Data
The efficiency of Boc protection and deprotection can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize typical reaction conditions and yields for the Boc protection of various amines and the deprotection of N-Boc compounds.
Table 1: Boc Protection of Various Amines
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | (Boc)₂O | DMAP | Acetonitrile | Room Temp | 0.5 | 98 | |
| Benzylamine | (Boc)₂O | NaOH | Water/Dioxane | 0 - Room Temp | 12 | 95 | |
| Glycine | (Boc)₂O | NaOH | Water/Dioxane | 0 - Room Temp | 4 | 92 | |
| Various Amines | (Boc)₂O | None | Water/Acetone | Room Temp | 0.1-0.2 | 90-98 |
Table 2: Boc Deprotection under Various Acidic Conditions
| N-Boc Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc Aniline | 3 M HCl | Ethyl Acetate | Room Temp | 0.5 | >95 | | | N-Boc Alanine | 50% TFA | DCM | Room Temp | 0.5 | Quantitative | | | N-Boc Tryptophan | TFA/TIS/H₂O | DCM | Room Temp | 1 | >90 | | | Various N-Boc amines | Oxalyl chloride | Methanol | Room Temp | 1-4 | up to 90 | |
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was fundamental to the development of solid-phase peptide synthesis by Bruce Merrifield. In Boc-based SPPS, the N-terminal amino acid is protected with a Boc group, while the side chains of reactive amino acids are protected with more acid-stable groups, often benzyl-based ethers, esters, or carbamates. The synthesis involves a cyclical process of deprotection, neutralization, coupling, and washing.
While Fmoc-based SPPS has become more prevalent due to its milder deprotection conditions, Boc-SPPS remains advantageous for the synthesis of certain peptides, such as those that are hydrophobic or contain ester or thioester moieties.
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in modern organic chemistry and drug development. Its predictable reactivity, stability under a wide range of conditions, and facile, selective removal make it a versatile and reliable choice for the protection of amines. A thorough understanding of its mechanisms of action and the availability of robust experimental protocols are essential for its successful application in the synthesis of complex molecules and novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for Boc Deprotection of PEG Linkers using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and various bioconjugates. Its popularity stems from its stability in a wide range of reaction conditions and its facile removal under acidic conditions. Polyethylene glycol (PEG) linkers are frequently incorporated into therapeutic molecules and bioconjugates to enhance solubility, increase circulation half-life, and reduce immunogenicity. The synthesis of these PEGylated molecules often involves the use of Boc-protected amine-terminated PEG linkers.
This document provides detailed application notes and protocols for the efficient deprotection of Boc-protected PEG linkers using trifluoroacetic acid (TFA), a common and effective reagent for this transformation. The information herein is intended to guide researchers in achieving high-yield removal of the Boc group while maintaining the integrity of the PEG linker and any attached cargo.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage of the carbamate bond. The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates to release carbon dioxide and the free amine. The resulting amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by several factors, including the concentration of TFA, reaction temperature, and reaction time. The following tables summarize common reaction conditions and provide illustrative data on the impact of TFA concentration on product purity.
Table 1: Typical Reaction Conditions for Boc Deprotection of PEG Linkers
| Parameter | Typical Range | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also increase the risk of side reactions or degradation of sensitive functional groups.[2][3] |
| Solvent | Dichloromethane (DCM) | DCM is the most common solvent due to its ability to dissolve both the Boc-protected PEG linker and TFA. |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2][3] |
| Reaction Time | 1-3 hours | Reaction progress should be monitored by an appropriate analytical technique such as TLC, LC-MS, or NMR. |
| Scavengers | Triisopropylsilane (TIS), Water, Thioanisole | Scavengers are used to trap the tert-butyl cation, preventing potential side reactions with sensitive functional groups (e.g., tryptophan, methionine, cysteine). |
Table 2: Influence of TFA Concentration on Peptide Purity in Solid-Phase Synthesis
This table illustrates the effect of TFA concentration on the purity of peptides during solid-phase synthesis, which can be indicative of the efficiency of Boc deprotection.
| TFA Concentration | Deprotection Time | Average Peptide Purity | Key Observation |
| 55% in DCM | 30 min | ~9% higher than with 100% TFA | Higher purity suggests more complete and cleaner deprotection. |
| 100% TFA | 5 min | Lower | Incomplete deprotection was attributed to poor resin swelling and limited solvent transfer. |
Note: While this data is from solid-phase peptide synthesis, it highlights the importance of optimizing TFA concentration for efficient Boc removal.
Experimental Protocols
The following are detailed protocols for the Boc deprotection of a PEG linker. Protocol A describes the general procedure, while Protocol B outlines a method for monitoring the reaction progress.
Protocol A: General Boc Deprotection of a PEG Linker
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as TIS (typically 2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up:
-
Method 1 (Isolation as TFA salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be solidified by precipitation from a non-polar solvent like cold diethyl ether.
-
-
Method 2 (Isolation as free amine):
-
After completion of the reaction, carefully neutralize the excess TFA by slowly adding the reaction mixture to a stirred, chilled saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
-
Protocol B: Quantitative Monitoring of Deprotection by HPLC
Materials:
-
Reaction mixture from Protocol A
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Mobile phase (e.g., acetonitrile/water with 0.1% TFA)
-
Neutralizing agent (e.g., a solution of a weak base in the mobile phase)
-
Calibration standards of the starting material and the expected product
Procedure:
-
Prepare Calibration Curve: Prepare a series of standard solutions of both the Boc-protected PEG linker and the expected deprotected product at known concentrations. Inject these standards into the HPLC system to generate a calibration curve.
-
Sample Collection: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent to stop the deprotection process.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Data Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. Use the calibration curve to quantify the concentration of each species and calculate the percentage conversion over time.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Logical Relationship of PEG Linkers in Drug Development
Caption: Role of PEG linkers in enhancing drug properties.
References
Application Notes and Protocols for Standard Boc Deprotection using TFA/DCM
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. The standard protocol for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a chlorinated solvent, most commonly dichloromethane (DCM). This method is generally efficient, clean, and applicable to a wide range of substrates.[1][2][3] These application notes provide a detailed overview of the standard TFA/DCM protocol for Boc deprotection, including the reaction mechanism, potential side reactions, the use of scavengers, and detailed experimental procedures.
Mechanism of Boc Deprotection:
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[3][4] This is followed by the loss of the stable tert-butyl cation, forming a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. Under the acidic reaction conditions, the newly formed amine is protonated, yielding the corresponding trifluoroacetate salt.
Side Reactions and Use of Scavengers:
A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This is particularly problematic for substrates containing sensitive amino acids such as tryptophan, methionine, cysteine, and tyrosine. To prevent this unwanted side reaction, scavengers are often added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and thioanisole.
Data Presentation
The efficiency of Boc deprotection can vary depending on the substrate and reaction conditions. The following table summarizes representative quantitative data for the TFA/DCM protocol with various substrates.
| Substrate Type | TFA Concentration in DCM (v/v) | Temperature (°C) | Reaction Time | Yield (%) | Scavenger(s) | Reference(s) |
| General N-Boc-amine | 25% | Room Temperature | 2 h | 60 | Not specified | |
| General N-Boc-amine | Not specified | Room Temperature | 18 h | 87 | Not specified | |
| General N-Boc-amine | Not specified | 0 to Room Temperature | 1 h | Quantitative | Not specified | |
| Boc-protected serine residue | 50% | Room Temperature | Not specified | Selective removal | Not specified | |
| Various N-Boc amines | 5 equiv. TFA | 60 (Microwave) | 30 min | High yields | Not specified | |
| Boc-eda-ET HCl | Not specified | 0 to Room Temperature | 1-3 h | Not specified | Not specified | |
| 40 C-terminal amide peptides | 55% | Room Temperature | 30 min | Average purity 9% higher than with 100% TFA | Not specified | |
| Boc-DTPY-OtBu | 30% | Not specified | Not specified | Quantitative | Not specified |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a General Amine
This protocol describes a general procedure for the deprotection of a Boc-protected amine in solution.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution. For example, for a 25% TFA solution, add a volume of TFA equal to one-third of the volume of DCM.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
To obtain the free amine, dissolve the residue in water and basify to a pH of 9-10 with a saturated NaHCO₃ solution or 1M NaOH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection with Scavengers for Sensitive Substrates
This protocol is recommended for substrates containing amino acid residues susceptible to alkylation, such as tryptophan or methionine.
Materials:
-
Boc-protected sensitive substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare the deprotection cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.
-
Add the freshly prepared deprotection cocktail to the substrate solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
The crude product is often obtained as the TFA salt. To precipitate the product, add cold diethyl ether to the residue and collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
Mandatory Visualization
Caption: Mechanism of Boc deprotection by TFA.
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols for Boc-PEG8-Boc as a Homobifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker.[1][] The linker is a critical component that influences the stability, solubility, pharmacokinetics, and drug-release mechanism of the ADC.[3][4] Polyethylene glycol (PEG) chains are often incorporated into linkers to enhance the hydrophilicity and biocompatibility of the ADC, which can lead to improved pharmacokinetics and reduced aggregation.[5] Studies have indicated that a PEG length of at least eight units (PEG8) can be beneficial for minimizing plasma clearance and improving the overall exposure and tolerability of the conjugate.
This document provides detailed application notes and protocols for the use of Boc-PEG8-Boc , a homobifunctional linker. This linker consists of an eight-unit polyethylene glycol spacer with both ends capped by a tert-butyloxycarbonyl (Boc) protecting group. The Boc groups can be removed under acidic conditions to yield a diamino-PEG8 linker, which can then be used to connect two molecules containing suitable reactive groups, such as carboxylic acids. While less common in traditional ADC architecture which typically employs heterobifunctional linkers, homobifunctional linkers like the deprotected this compound can be valuable for specific applications in bioconjugation and drug delivery.
Principle of the Method
The use of this compound as a linker involves a two-stage process. The first stage is the deprotection of the Boc groups to expose the primary amines at both ends of the PEG8 chain. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA). The second stage involves the conjugation of the resulting diamino-PEG8 to molecules of interest. This protocol will focus on the conjugation to molecules containing carboxylic acid groups via amide bond formation, a common strategy in bioconjugation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting groups from this compound to generate diamino-PEG8.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add TFA to the solution while stirring at room temperature. A typical ratio is a 20-50% (v/v) solution of TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.
-
The crude product, diamino-PEG8 TFA salt, can be precipitated by adding cold diethyl ether.
-
Isolate the precipitate by filtration or decantation and dry under vacuum.
-
The resulting diamino-PEG8 TFA salt can be used directly in the next step or purified further if necessary.
Protocol 2: Conjugation of Diamino-PEG8 to a Carboxylic Acid-Containing Molecule
This protocol outlines the conjugation of the deprotected diamino-PEG8 to a molecule containing a carboxylic acid group (e.g., a cytotoxic drug or a labeling reagent) to form a stable amide bond.
Materials:
-
Diamino-PEG8 TFA salt (from Protocol 1)
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule (Molecule-COOH) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the diamino-PEG8 TFA salt in anhydrous DMF or DMSO. Add DIPEA to neutralize the TFA salt (typically 2-3 equivalents relative to the diamino-PEG8).
-
Add the coupling agent (e.g., HATU, typically 1.1-1.5 equivalents per carboxylic acid group) to the solution of the carboxylic acid-containing molecule.
-
Allow the activation of the carboxylic acid to proceed for 15-30 minutes at room temperature.
-
Slowly add the activated carboxylic acid solution to the neutralized diamino-PEG8 solution. The molar ratio of the components should be carefully controlled to favor the desired product (e.g., a 2:1 molar ratio of Molecule-COOH to diamino-PEG8 for a symmetric conjugate).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified by reverse-phase HPLC to isolate the desired conjugate.
Data Presentation
The following tables provide representative data for the protocols described above.
Table 1: Reaction Conditions for Boc Deprotection of this compound
| Parameter | Condition/Value |
| Starting Material | This compound |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Reagent Concentration | 20-50% (v/v) in DCM |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours |
| Work-up | Rotary evaporation with toluene co-evaporation |
| Expected Product | Diamino-PEG8 TFA salt |
Table 2: Component Ratios for Amide Coupling Reaction
| Component | Molar Equivalents (relative to Diamino-PEG8) |
| Diamino-PEG8 | 1 |
| Molecule-COOH | 2 - 2.2 |
| Coupling Agent (e.g., HATU) | 2.2 - 3.0 |
| Base (DIPEA) | 2 - 3 |
Visualizations
Diagrams of Experimental Workflows and Chemical Reactions
Caption: Experimental workflow for the deprotection of this compound and subsequent conjugation.
Caption: Chemical reaction for the Boc deprotection of this compound.
Caption: General chemical reaction for the amide coupling of diamino-PEG8.
Logical Relationship Diagram
Caption: Logical relationship of components in the synthesis of a conjugate using this compound.
References
Application Notes and Protocols for PROTAC Synthesis using Boc-PEG8-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Boc-PEG8-Boc linker. PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers, such as the this compound linker, are frequently employed to enhance the aqueous solubility and pharmacokinetic properties of PROTACs.
Introduction to PROTAC Synthesis with this compound Linker
The synthesis of a PROTAC using a this compound linker is a modular process that involves the sequential coupling of a POI ligand and an E3 ligase ligand to the PEG linker. The Boc (tert-butyloxycarbonyl) protecting groups on the terminal amines of the PEG8 linker allow for a controlled, stepwise synthesis. The general strategy involves:
-
Selective mono-deprotection of the this compound linker to expose one of the primary amines.
-
First amide coupling of the mono-protected linker with the first binding ligand (either the POI ligand or the E3 ligase ligand).
-
Second deprotection to remove the remaining Boc group.
-
Second amide coupling with the second binding ligand to yield the final PROTAC.
-
Purification of the final PROTAC molecule.
This modular approach allows for the facile generation of PROTAC libraries with varying ligands and linker attachment points, which is crucial for optimizing degradation efficiency and pharmacokinetic properties.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of PROTACs using PEG linkers, compiled from various literature sources. Actual yields may vary depending on the specific ligands and reaction conditions used.
| Step | Reagents | Solvent | Typical Yield (%) | Reference |
| Amide Coupling (Step 1) | Carboxylic acid-functionalized ligand, Mono-Boc-PEG8-amine, HATU, DIPEA | DMF | 70-90 | |
| Boc Deprotection | Boc-protected intermediate, Trifluoroacetic acid (TFA) | DCM | >95 (crude) | |
| Amide Coupling (Step 2) | Amine-intermediate, Carboxylic acid-functionalized ligand, HATU, DIPEA | DMF | 60-85 | |
| Overall Three-Step Synthesis | Mono-N-Boc diamine linkers, JQ1-NHS ester, CRBN E3 ligase ligands | Various | 27-32 (average) | [1] |
| Click Chemistry Ligation | Azide-functionalized ligand, Alkyne-functionalized ligand, Copper(I) catalyst | Various | 55-90 | |
| Final PROTAC Purification | Crude PROTAC, Preparative HPLC or Flash Column Chromatography | Various | 40-70 |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a mono-Boc-protected PEG8-diamine linker. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Selective Mono-deprotection of this compound (if starting with di-Boc linker)
This protocol describes a method for the selective removal of one Boc group from a di-protected diamine.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA (0.95 - 1.0 eq) in DCM dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction should be stopped upon the appearance of the desired mono-deprotected product and minimal formation of the di-deprotected product.
-
Once the desired conversion is achieved, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-Boc-protected PEG8-amine.
Protocol 2: First Amide Coupling
This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand-A-COOH) with the mono-Boc-protected PEG8-amine.
Reagents and Materials:
-
Ligand-A-COOH (e.g., POI ligand) (1.0 eq)
-
Mono-Boc-PEG8-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Ligand-A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Mono-Boc-PEG8-amine in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Protocol 3: Boc Deprotection of the Intermediate
This step removes the remaining t-Boc protecting group to expose the primary amine for the subsequent coupling.
Reagents and Materials:
-
Boc-protected intermediate from Protocol 2 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[2]
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.[2]
-
The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.
Protocol 4: Second Amide Coupling to Yield the Final PROTAC
This protocol describes the final coupling of the amine-intermediate with the second carboxylic acid-functionalized ligand (Ligand-B-COOH).
Reagents and Materials:
-
Amine-intermediate from Protocol 3 (TFA salt, 1.0 eq)
-
Ligand-B-COOH (e.g., E3 ligase ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of Ligand-B-COOH in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-intermediate (TFA salt) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using a this compound linker.
Caption: PROTAC-mediated targeted protein degradation pathway.
References
Application Notes and Protocols: Covalent Attachment of Boc-PEG8-Acid to Amine-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in nanomedicine. PEGylation confers a hydrophilic shield that can significantly enhance the in vivo performance of nanoparticles by reducing protein adsorption (opsonization), minimizing recognition by the reticuloendothelial system (RES), and thereby prolonging systemic circulation time. This application note provides a detailed protocol for the covalent attachment of a heterobifunctional PEG linker, Boc-NH-PEG8-COOH (tert-butyloxycarbonyl-protected amine-PEG8-carboxylic acid), to amine-functionalized nanoparticles.
This linker features a terminal carboxylic acid for covalent attachment to surface amine groups on nanoparticles and a Boc-protected amine. The Boc group provides a temporary protecting group for the terminal amine, which can be deprotected in a subsequent step to allow for the attachment of targeting ligands, imaging agents, or therapeutic payloads. This sequential conjugation approach enables precise control over the nanoparticle's surface chemistry, facilitating the development of sophisticated, multifunctional nanocarriers.
Data Presentation
The successful conjugation of Boc-PEG8-Acid to amine-functionalized nanoparticles can be monitored by observing changes in the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data obtained before and after PEGylation, and subsequent Boc deprotection.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 100.2 ± 2.1 (0.15 ± 0.02) | +35.2 ± 1.8 |
| Boc-PEG8-Nanoparticles | 112.5 ± 2.5 (0.17 ± 0.03) | +5.1 ± 0.9 |
| Amine-PEG8-Nanoparticles (After Boc Deprotection) | 113.1 ± 2.8 (0.18 ± 0.03) | +22.5 ± 1.5[1] |
Note: The data presented are representative and may vary depending on the specific nanoparticle core material, size, and surface amine density.
Experimental Protocols
Protocol 1: Covalent Attachment of Boc-PEG8-Acid to Amine-Functionalized Nanoparticles
This protocol details the activation of the carboxylic acid terminus of Boc-NH-PEG8-COOH using carbodiimide chemistry (EDC/NHS) and its subsequent reaction with primary amine groups on the nanoparticle surface to form a stable amide bond.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
Boc-NH-PEG8-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Quenching Solution: Hydroxylamine (50 mM in PBS) or Ethanolamine (50 mM in PBS)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Centrifugal filter units (e.g., Amicon® Ultra) or dialysis membrane
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of Boc-NH-PEG8-COOH in anhydrous DMSO or DMF.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure it is homogeneous.
-
-
Activation of Boc-PEG8-Acid:
-
In a separate tube, add a 10-50 fold molar excess of Boc-NH-PEG8-COOH to an appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and NHS (relative to the Boc-NH-PEG8-COOH) to the linker solution.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle mixing to generate the NHS-activated ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer (PBS).
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Purify the resulting Boc-PEG8-NPs to remove excess linker and reaction byproducts. This can be achieved by:
-
Centrifugation: Centrifuge the suspension, remove the supernatant, and resuspend the pellet in PBS. Repeat this washing step three times.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.
-
Size-Exclusion Chromatography: Use an appropriate size-exclusion column to separate the nanoparticles from smaller molecules.
-
-
-
Characterization:
-
Characterize the purified Boc-PEG8-NPs using techniques such as Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI), and Zeta Potential analysis to confirm the change in surface charge.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group from the PEGylated nanoparticles to expose the terminal primary amine for further functionalization.
Materials:
-
Boc-PEG8-Nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Centrifuge or rotary evaporator
Procedure:
-
Reaction Setup:
-
Resuspend the lyophilized or dried Boc-PEG8-Nanoparticles in DCM.
-
-
Deprotection:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of Acid and Solvent:
-
Remove the DCM and TFA by rotary evaporation or by centrifugation and decantation, followed by washing with DCM.
-
-
Neutralization and Washing:
-
Neutralize the resulting amine salt by resuspending the nanoparticles in PBS (pH 7.4).
-
Wash the deprotected nanoparticles three times with PBS to remove any residual TFA salts. Purification can be done via centrifugation or dialysis as described in Protocol 1.
-
-
Final Product:
-
The resulting Amine-PEG8-Nanoparticles are now ready for subsequent conjugation reactions.
-
Visualizations
Caption: Workflow for PEGylation and subsequent Boc deprotection.
Caption: Chemical reaction scheme for nanoparticle conjugation.
References
Application Notes and Protocols for Reductive Amination Procedure for Conjugating Aldehyde-PEG to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy in nanomedicine to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. By forming a hydrophilic layer on the nanoparticle surface, PEGylation can enhance solubility, increase systemic circulation half-life by reducing opsonization and phagocytosis, and decrease immunogenicity. Reductive amination is a robust and common method for covalently attaching aldehyde-terminated PEG (aldehyde-PEG) to nanoparticles possessing primary amine groups on their surface. This process involves the formation of a Schiff base intermediate between the aldehyde group of PEG and an amine group on the nanoparticle, which is then reduced to a stable secondary amine linkage.
This document provides a detailed protocol for the conjugation of aldehyde-PEG to amine-functionalized nanoparticles via reductive amination. It includes information on the reaction mechanism, optimization of reaction conditions, and characterization of the resulting PEGylated nanoparticles.
Reaction Principle
The reductive amination of aldehyde-PEG to amine-functionalized nanoparticles proceeds in two main steps:
-
Schiff Base Formation: The aldehyde group of the PEG molecule reacts with a primary amine on the surface of the nanoparticle to form an imine, also known as a Schiff base. This reaction is reversible and is typically favored under slightly acidic to neutral pH conditions.
-
Reduction: The unstable imine bond is then selectively reduced to a stable secondary amine linkage by a reducing agent. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is commonly used as it selectively reduces the imine without reducing the aldehyde starting material, allowing for a one-pot reaction.
Data Presentation
The efficiency of the reductive amination reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables summarize quantitative data on how these parameters can affect the PEGylation outcome.
Table 1: Effect of Aldehyde-PEG:Nanoparticle Molar Ratio on PEGylation Efficiency
| Aldehyde-PEG:Chitosan Molar Feed Ratio | Degree of Substitution (%) | Reference |
| 1:5 | 0.75 | [1] |
| 1:7.5 | 0.45 | [1] |
| 1:10 | 0.33 | [1] |
Table 2: Influence of pH on PEGylation Efficiency of Gold Nanorods
| pH | PEGylation Efficiency (%) | Reference |
| 2.3 | 95.5 | [2] |
| 9.9 | 83.6 | [2] |
Table 3: Characterization of Nanoparticles Before and After PEGylation
| Nanoparticle Type | Condition | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Chitosan Nanoparticles | Before PEGylation | 137.4 | +34.4 | 0.267 | |
| Chitosan Nanoparticles | After PEGylation (PCC3) | 183.1 | +34.0 | - | |
| Chitosan Nanoparticles | After PEGylation (PCC2) | 177.6 | +21.3 | 0.247 | |
| Chitosan Nanoparticles | After PEGylation (PCC1) | 209.9 | +12.9 | 0.076 |
Experimental Protocols
Materials
-
Amine-functionalized nanoparticles
-
Aldehyde-PEG (of desired molecular weight)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 6.5-7.5)
-
Reducing Agent (e.g., Sodium cyanoborohydride, NaBH₃CN)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Purification system (e.g., centrifuge, size-exclusion chromatography columns)
-
Deionized water
Protocol for Reductive Amination
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the nanoparticle amines for conjugation.
-
-
Aldehyde-PEG Solution Preparation:
-
Immediately before use, dissolve the aldehyde-PEG in the reaction buffer to the desired stock concentration (e.g., 100 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the aldehyde-PEG solution to the nanoparticle dispersion. A 5 to 50-fold molar excess is a common starting point.
-
Gently mix the solution and allow the Schiff base formation to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reduction:
-
Prepare a fresh solution of the reducing agent (e.g., 5 M sodium cyanoborohydride in 1 N NaOH).
-
Add the reducing agent solution to the reaction mixture to a final concentration of 20-50 mM.
-
Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted aldehyde-PEG, add a quenching solution to a final concentration of 50-100 mM.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification of PEGylated Nanoparticles:
-
Separate the PEGylated nanoparticles from unreacted PEG and other reagents using a suitable purification method.
-
Centrifugation: For larger nanoparticles, pellet the nanoparticles by centrifugation, remove the supernatant containing impurities, and resuspend the pellet in a fresh buffer. Repeat this washing step 2-3 times.
-
Size-Exclusion Chromatography (SEC): For smaller nanoparticles, use an SEC column with an appropriate molecular weight cutoff to separate the larger PEGylated nanoparticles from the smaller, unreacted molecules.
-
Characterization of PEGylated Nanoparticles
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is indicative of successful PEGylation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential after the reaction can confirm the modification of the nanoparticle surface.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present in the sample. The appearance of characteristic PEG peaks (e.g., C-O-C stretching) and the disappearance or reduction of the aldehyde peak in the spectrum of the purified product can confirm PEG conjugation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the degree of PEGylation by comparing the integral of the characteristic PEG proton signals to a known standard or to signals from the nanoparticle core.
-
Thermogravimetric Analysis (TGA): To determine the amount of PEG grafted onto the nanoparticles by measuring the weight loss corresponding to PEG degradation at elevated temperatures.
Mandatory Visualizations
References
Application Notes and Protocols for EDC/NHS Coupling for Antigen Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for the covalent conjugation of antigens, such as proteins, peptides, or haptens, to carrier proteins or surfaces. This method is widely employed in the development of immunogens for antibody production, immunoassays, and various bioconjugation applications in drug development.
Introduction
The covalent attachment of a small molecule (hapten) or a peptide antigen to a larger carrier protein is often necessary to elicit a robust immune response and generate specific antibodies.[1] EDC/NHS chemistry is a popular and effective method for this purpose, facilitating the formation of a stable amide bond between a carboxyl group and a primary amine.[1][2]
Principle of EDC/NHS Chemistry:
EDC is a zero-length crosslinker, meaning it facilitates the bond formation without becoming part of the final conjugate.[2] It activates carboxyl groups (-COOH) to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group. The addition of NHS or its water-soluble analog, Sulfo-NHS, stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This semi-stable NHS ester then efficiently reacts with primary amines (-NH2) to form a covalent amide bond.
The two-step process, where the carboxyl-containing molecule is activated first, is often preferred to minimize self-conjugation or polymerization of the amine-containing molecule, especially if it also contains carboxyl groups.
Key Reagents and Materials
| Reagent/Material | Purpose | Storage |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups. | Store desiccated at -20°C. |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Stabilizes the EDC-activated intermediate. | Store desiccated at -20°C. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | Provides the optimal pH for carboxyl group activation. | Room Temperature |
| Coupling Buffer (e.g., PBS, pH 7.2-8.0) | Provides the optimal pH for the reaction between the NHS-ester and primary amines. | Room Temperature |
| Quenching Reagent (e.g., Hydroxylamine, Tris, Glycine) | Stops the reaction by consuming unreacted NHS esters. | Room Temperature |
| Desalting Columns or Dialysis Cassettes | For buffer exchange and removal of excess reagents. | Room Temperature |
| Antigen (with carboxyl or amine groups) | The molecule to be conjugated. | As per manufacturer's instructions. |
| Carrier Protein (e.g., BSA, KLH, OVA) | The larger molecule to which the antigen is conjugated. | As per manufacturer's instructions. |
Note: It is crucial to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates during the activation and coupling steps as they will compete with the intended reaction.
Quantitative Parameters for Conjugation
The efficiency of the conjugation reaction is dependent on the molar ratios of the reactants. The following table provides a general guideline for optimizing these ratios.
| Parameter | Recommended Molar Ratio | Rationale |
| Hapten:Carrier Protein | 20:1 to 100:1 | Ensures sufficient hapten is available to react with the carrier protein. |
| EDC:Hapten | 1:1 to 10:1 | A molar excess of EDC drives the activation of the hapten's carboxyl groups. |
| NHS:EDC | 1:1 to 2.5:1 | NHS stabilizes the activated intermediate, increasing overall efficiency. |
| Carrier Protein Concentration | 5-10 mg/mL | Balances solubility and reaction kinetics. |
Experimental Protocols
Two primary protocols are commonly used for EDC/NHS conjugation: a one-step and a two-step procedure.
One-Step Conjugation Protocol (for when self-conjugation is not a concern)
This method is simpler and faster but may lead to polymerization if both molecules contain both carboxyl and amine groups.
Protocol:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.
-
Prepare fresh solutions of EDC and NHS in a non-amine, non-carboxylate buffer (e.g., MES buffer).
-
-
Reaction Setup:
-
Dissolve the antigen (e.g., peptide or hapten) and the carrier protein in the Coupling Buffer (e.g., PBS, pH 7.2).
-
For a typical reaction with Bovine Serum Albumin (BSA) or Ovalbumin (OVA), you might dissolve up to 2 mg of the peptide/hapten and 2 mg of the carrier protein in 700 µL of Conjugation Buffer.
-
-
Initiation of Conjugation:
-
For BSA or OVA conjugation, dissolve 10 mg of EDC in 1 mL of ultrapure water and immediately add 100 µL of this solution to the carrier-peptide solution. For Keyhole Limpet Hemocyanin (KLH), a different amount may be required.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts by dialysis against PBS or using a desalting column.
-
For long-term storage, sterile filter the conjugate and store at 4°C or -20°C.
-
Two-Step Conjugation Protocol (Recommended to minimize self-conjugation)
This is the preferred method as it allows for the activation of the carboxyl-containing molecule first, followed by the addition of the amine-containing molecule, thus preventing unwanted polymerization of the latter.
Protocol:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Coupling Buffer (e.g., PBS, pH 7.2).
-
Prepare a solution of the carboxyl-containing molecule (Protein #1 or antigen) in the Activation Buffer (e.g., 1 mg/mL).
-
Prepare a solution of the amine-containing molecule (Protein #2 or carrier) in the Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
To 1 mL of the Protein #1 solution, add 0.4 mg of EDC (~2 mM) and 0.6 mg of NHS or 1.1 mg of Sulfo-NHS (~5 mM).
-
React for 15 minutes at room temperature.
-
-
Removal of Excess Crosslinker (Crucial Step):
-
Immediately purify the activated protein using a desalting column equilibrated with the Coupling Buffer. This step removes excess EDC and NHS and adjusts the pH for the subsequent coupling reaction.
-
-
Conjugation to Amines:
-
Add the amine-containing molecule (Protein #2) to the activated protein solution, typically at an equimolar ratio to Protein #1.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any remaining NHS esters, add a quenching reagent. A common choice is hydroxylamine to a final concentration of 10-50 mM. Other options include Tris, lysine, or glycine at 20-50 mM, but be aware that these will modify any remaining activated carboxyls.
-
-
Final Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and reaction byproducts.
-
Store the purified conjugate at 4°C or -20°C.
-
Visualizing the Chemistry and Workflow
Chemical Reaction Mechanism
Caption: The two-step chemical reaction mechanism of EDC/NHS coupling.
Experimental Workflow
References
Application Notes and Protocols for Amide Bond Formation with Boc-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG8-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology.[1][2] It features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, connected by an eight-unit polyethylene glycol (PEG) spacer.[3] The PEG spacer enhances the solubility and flexibility of the resulting conjugates in aqueous environments.[3] The carboxylic acid group readily reacts with primary amines to form stable amide bonds, while the Boc-protected amine allows for orthogonal conjugation strategies after deprotection under acidic conditions. This document provides detailed protocols for amide bond formation using Boc-PEG8-acid with common coupling agents and summarizes key data for successful conjugation.
Key Features of Boc-PEG8-acid:
-
Boc-Protected Amine: Offers a stable, acid-labile protecting group for selective deprotection and sequential conjugation.
-
Carboxylic Acid Group: Enables efficient coupling with primary amines to form robust amide linkages.
-
PEG8 Spacer: A hydrophilic spacer that improves the solubility and pharmacokinetic properties of bioconjugates.
-
High Purity: Ensures reproducibility in experimental workflows.
-
Orthogonal Reactivity: The distinct functionalities allow for controlled, multi-step synthetic strategies.
Applications:
-
Bioconjugation: Linking biomolecules with precise PEG spacing.
-
Drug Delivery: Improving the solubility and pharmacokinetic profile of therapeutic agents.
-
PROTAC Synthesis: Utilized as a linker in the development of proteolysis-targeting chimeras.
-
Surface Modification: Functionalizing nanoparticles and other material surfaces.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C24H47NO12 |
| Molecular Weight | 541.6 g/mol |
| CAS Number | 1334169-93-5 |
| Appearance | Viscous oil to white waxy solid |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks) in a dry, dark environment. Shipping is typically at ambient temperature as it is stable for several weeks. |
Experimental Protocols
Amide bond formation with Boc-PEG8-acid is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by a primary amine. The two most common methods for this activation are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS), and the use of uronium/aminium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Protocol 1: Amide Coupling using EDC and NHS
This two-step protocol involves the initial activation of the carboxylic acid on Boc-PEG8-acid with EDC and NHS to form a more stable amine-reactive NHS ester. This intermediate then reacts with the amine-containing molecule to form the amide bond.
Materials:
-
Boc-PEG8-acid
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Boc-PEG8-acid in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or in the Activation Buffer if working in an aqueous system.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of Boc-PEG8-acid:
-
In a reaction vessel, dissolve Boc-PEG8-acid in the appropriate solvent.
-
Add a 1.5 to 2-fold molar excess of EDC and a 1.2 to 1.5-fold molar excess of NHS relative to the Boc-PEG8-acid.
-
If in an aqueous system, perform this step in the Activation Buffer (pH 4.5-6.0).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Amide Coupling:
-
Add the activated Boc-PEG8-acid solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated PEG linker is commonly used for protein conjugations.
-
If the activation was performed in an organic solvent, the solvent volume should be minimized to avoid precipitation of the amine-containing molecule (if it is in an aqueous buffer).
-
If working in an aqueous system, ensure the pH of the reaction mixture is adjusted to 7.2-8.0 with the Coupling Buffer for efficient coupling.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using appropriate techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents and byproducts.
-
Quantitative Parameters for EDC/NHS Coupling:
| Parameter | Recommended Range | Notes |
| Molar Ratio (EDC:NHS:Acid) | 1.5-2 : 1.2-1.5 : 1 | A slight excess of EDC and NHS ensures efficient activation of the carboxylic acid. |
| Molar Ratio (Activated PEG:Amine) | 5-20 : 1 | For protein conjugations, a molar excess of the activated PEG linker is used to drive the reaction to completion. This ratio may need to be optimized. |
| Activation pH | 4.5 - 6.0 | EDC/NHS activation is most efficient at a slightly acidic pH. |
| Coupling pH | 7.2 - 8.0 | The reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH. |
| Reaction Time | 2 hours - Overnight | Reaction time can be adjusted based on the reactivity of the amine. Room temperature for 2 hours or 4°C overnight are common conditions. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used to minimize potential degradation of sensitive biomolecules. |
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered amines. It is typically used in organic solvents.
Materials:
-
Boc-PEG8-acid
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA or DIEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessels
-
Stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, dissolve Boc-PEG8-acid (1 equivalent) in anhydrous DMF or DCM.
-
Add the amine-containing molecule (1-1.2 equivalents).
-
-
Addition of Reagents:
-
Add HATU (1-1.2 equivalents) to the reaction mixture.
-
Add DIPEA or TEA (2-3 equivalents) to the mixture. The base is crucial for the reaction to proceed.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then typically purified using column chromatography on silica gel.
-
Quantitative Parameters for HATU Coupling:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Acid:Amine:HATU:Base) | 1 : 1-1.2 : 1-1.2 : 2-3 | A slight excess of the amine and HATU can be used. The base is typically used in a 2 to 3-fold excess. |
| Solvent | Anhydrous DMF, DCM | The choice of solvent depends on the solubility of the reactants. Anhydrous conditions are important for optimal results. |
| Reaction Time | 1 - 4 hours | HATU-mediated couplings are generally faster than EDC/NHS couplings. |
| Temperature | Room Temperature | Most reactions proceed efficiently at room temperature. |
Diagrams
References
Application Notes and Protocols for the Use of Boc-PEG8-Boc Derivatives in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-protected polyethylene glycol (PEG) derivatives, specifically those with an eight-unit PEG chain (PEG8), in click chemistry applications. Detailed protocols for the preparation of click-ready PEG linkers from a Boc-protected precursor and their subsequent use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are presented.
Introduction
Click chemistry has become an invaluable tool in bioconjugation, drug delivery, and materials science due to its high efficiency, specificity, and biocompatibility.[1][2] PEG linkers are often incorporated to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[3] A common strategy involves the use of a bifunctional PEG linker with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which allows for sequential and controlled conjugation.[4][5]
This document focuses on the journey of a Boc-PEG8-Boc molecule, a diamine-PEG linker where both amine functionalities are protected by Boc groups, to its active form as a bifunctional linker for click chemistry. The process involves the selective deprotection of the Boc groups followed by functionalization to introduce either azide or alkyne moieties, rendering the PEG8 linker ready for click reactions.
From Protection to Click-Ready: A General Workflow
The overall process for preparing and utilizing a this compound derivative in click chemistry involves a multi-step workflow. This begins with the deprotection of the Boc group(s) to reveal the primary amine(s), followed by the introduction of the desired click chemistry handle (azide or alkyne), and finally the click chemistry reaction itself.
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-NH-PEG8-NH-Boc
This protocol describes the removal of the Boc protecting groups from a diamine-PEG8 linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-NH-PEG8-NH-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve Boc-NH-PEG8-NH-Boc in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add an equal volume of TFA to achieve a final concentration of 50% TFA in DCM. The addition should be performed carefully.
-
Stir the reaction mixture at room temperature (20-25 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The deprotected amine will be more polar and have a lower Rf value on TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For isolation of the free amine, perform a basic work-up. Dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine-PEG8 (H₂N-PEG8-NH₂).
Quantitative Data:
| Parameter | Value | Reference |
| TFA Concentration | 25-50% in DCM | |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Expected Yield | >95% (as TFA salt) | General expectation for this reaction |
| Purity | >95% (by NMR or LC-MS) | General expectation for this reaction |
Protocol 2: Synthesis of Azido-PEG8-Azide
This protocol outlines the conversion of the deprotected diamine-PEG8 to a diazido-PEG8 linker.
Materials:
-
H₂N-PEG8-NH₂ (from Protocol 1)
-
Azide transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride or triflyl azide)
-
Copper(II) sulfate (CuSO₄) (catalyst)
-
Sodium ascorbate (reducing agent)
-
Base (e.g., triethylamine or DIPEA)
-
Solvent (e.g., DCM or DMF)
-
Purification supplies (e.g., silica gel for column chromatography or dialysis membrane)
Procedure:
-
Dissolve H₂N-PEG8-NH₂ and the base in the chosen solvent.
-
In a separate flask, prepare a solution of the azide transfer reagent.
-
Slowly add the azide transfer reagent solution to the PEG-diamine solution.
-
Add a catalytic amount of CuSO₄ followed by sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product. Purification can be achieved by column chromatography on silica gel or by dialysis to remove excess reagents.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Amine:Azide Reagent) | 1:2.2 | General guidance |
| Reaction Time | 12-24 hours | General guidance |
| Expected Yield | 70-90% | General guidance |
| Purity | >95% (by NMR or LC-MS) | General guidance |
Protocol 3: Synthesis of Alkyne-PEG8-Alkyne
This protocol details the functionalization of diamine-PEG8 with an alkyne group.
Materials:
-
H₂N-PEG8-NH₂ (from Protocol 1)
-
Alkyne-containing activated ester (e.g., propargyl-NHS ester) or carboxylic acid with coupling agents (e.g., EDC/NHS)
-
Base (e.g., triethylamine or DIPEA)
-
Solvent (e.g., DMF or DMSO)
-
Purification supplies
Procedure:
-
Dissolve H₂N-PEG8-NH₂ and the base in the chosen solvent.
-
Add the alkyne-containing activated ester to the solution. If starting with a carboxylic acid, pre-activate it with EDC/NHS before adding it to the PEG-diamine solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product, for instance by dialysis or size-exclusion chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Amine:Alkyne Reagent) | 1:2.5 | General guidance |
| Reaction Time | 4-12 hours | General guidance |
| Expected Yield | 80-95% | General guidance |
| Purity | >95% (by NMR or LC-MS) | General guidance |
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for a CuAAC reaction using a PEG8 linker.
Materials:
-
Azido-PEG8-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA) (optional, but recommended for bioconjugation)
-
Buffer or solvent (e.g., PBS, pH 7.4, or a mixture of water and an organic solvent like DMSO or t-butanol)
Procedure:
-
In a reaction vessel, dissolve the azide- and alkyne-functionalized molecules in the chosen buffer or solvent.
-
In a separate tube, prepare a premix of CuSO₄ and the copper-chelating ligand.
-
Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM for bioconjugation.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A final concentration of 1-5 mM is common.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS or SDS-PAGE (for protein conjugation).
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support guide provides solutions to common issues encountered during the Boc deprotection of polyethylene glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors. The most frequent causes include:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] The presence of water can also reduce the effective acidity of the reaction medium.[3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][3] While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.
-
Solvent Issues: The choice of solvent is critical for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.
-
Substrate-Specific Resistance: In some cases, the electronic environment of the Boc-protected amine can make it more resistant to cleavage. For instance, the Boc group on certain residues like N(pi)-benzyloxymethylhistidine is known to be more resistant to cleavage under standard conditions.
Q2: How can I monitor the progress of my deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress and confirm the complete removal of the Boc group:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, often as a purple or yellow spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool to monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass for the deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.
Q3: I am observing side products after deprotection. What could be the cause?
The most common side reaction during Boc deprotection is the alkylation of nucleophilic groups by the tert-butyl cation generated during the cleavage.
-
Tert-Butylation: Electron-rich functional groups, such as the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, are particularly susceptible to alkylation by the tert-butyl cation.
-
Prevention with Scavengers: To prevent these side reactions, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.
Troubleshooting Summary
The following table provides a summary of common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or strength. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane. |
| Inadequate reaction time or low temperature. | Extend the reaction time and monitor progress. Allow the reaction to warm to room temperature if performed at 0°C. | |
| Poor solubility of the substrate. | Ensure the chosen solvent provides good solubility for your PEGylated compound. | |
| Steric hindrance from the PEG chain. | Increase reaction time and/or acid concentration. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add scavengers like triisopropylsilane (TIS) or water (typically 2.5-5% v/v) to the reaction mixture. |
| Degradation of Acid-Sensitive Groups | Other functional groups (e.g., tert-butyl esters, trityl groups) are also cleaved. | Use milder deprotection conditions. This may involve using a lower concentration of acid or a different acid altogether. |
Quantitative Data Summary
The following table summarizes common reaction conditions for Boc deprotection.
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 30 min - 4 hours |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol outlines a general procedure for the deprotection of a Boc-protected PEG linker.
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your substrate is susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5–5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).
-
Work-up (Method A - Evaporation): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To remove residual TFA, co-evaporate with toluene (3 times). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Work-up (Method B - Precipitation): Add cold diethyl ether to the reaction mixture to precipitate the deprotected amine as its TFA salt. Collect the solid by filtration and wash with cold diethyl ether. Dry the product under vacuum.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Monitoring Deprotection by HPLC
This protocol describes how to monitor the reaction progress using HPLC.
-
Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Injection: Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visual Troubleshooting Guide
The following diagram illustrates a general workflow for troubleshooting incomplete Boc deprotection.
Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
Technical Support Center: Monitoring Boc Deprotection by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring tert-butyloxycarbonyl (Boc) deprotection reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How does HPLC allow for the monitoring of a Boc deprotection reaction?
A1: HPLC separates components of a mixture based on their chemical properties as they pass through a column. In a Boc deprotection reaction, the starting material (Boc-protected compound) and the product (deprotected compound) have different polarities. The Boc group is nonpolar, making the starting material less polar than the resulting free amine. Using a technique like Reverse-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, the less polar Boc-protected starting material will have a longer retention time than the more polar deprotected product.[1] By tracking the decrease in the peak area of the starting material and the increase in the peak area of the product over time, the reaction progress can be quantitatively monitored.[1][2]
Q2: What is a typical HPLC setup for monitoring Boc deprotection?
A2: A common setup for monitoring Boc deprotection is Reverse-Phase HPLC (RP-HPLC).[1] This typically includes:
-
Column: A C18 column is frequently used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (ACN) or methanol is common.[3]
-
Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) (typically 0.1%), is often added to the mobile phase to improve peak shape and ensure the amine product is protonated.
-
Detector: A UV detector is standard, as both the Boc-protected starting material and the deprotected product often contain a chromophore.
Q3: How do I prepare my reaction sample for HPLC analysis?
A3: To prepare a sample for HPLC analysis, a small aliquot should be taken from the reaction mixture at various time points. It is crucial to immediately quench the reaction in the aliquot to stop the deprotection process and get an accurate snapshot of the reaction's progress. This can be achieved by diluting the aliquot in the mobile phase, which may contain a neutralizing agent if necessary.
Q4: My Boc-protected starting material seems to be deprotecting in the HPLC. Is this possible?
A4: Yes, this can occur, especially if the mobile phase is acidic (e.g., contains TFA) and the sample fractions are left to stand for extended periods before analysis. The acidic conditions of the mobile phase can slowly cause the cleavage of the Boc group. To minimize this, it is advisable to analyze the samples as quickly as possible after quenching and collection, and to keep the collected fractions at a low temperature.
Experimental Protocols
Protocol 1: Standard Monitoring of a Boc Deprotection Reaction by RP-HPLC
-
Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately dilute the aliquot in a known volume of mobile phase (e.g., 1 mL) to quench the reaction. If the reaction is highly sensitive, a neutralizing agent can be included in the diluent.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Data Acquisition: Record the chromatogram, paying attention to the retention times and peak areas of the starting material and the product.
-
Analysis: Calculate the percentage conversion by comparing the peak area of the product to the total peak area of the starting material and product.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
Table 2: Common Problems and Solutions in HPLC Monitoring of Boc Deprotection
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or slow deprotection | - Insufficient acid strength or concentration. - Low reaction temperature. - Steric hindrance around the Boc group. | - Increase the concentration of the acid (e.g., TFA). - Increase the reaction temperature. - Extend the reaction time. |
| Observation of side products | - The highly reactive t-butyl cation intermediate can alkylate electron-rich functional groups. | - Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the t-butyl cation. |
| Shifting retention times | - Changes in mobile phase composition. - Column temperature fluctuations. - Column aging. - Air trapped in the pump. | - Ensure the mobile phase is prepared accurately and consistently. - Use a column oven to maintain a stable temperature. - Replace the column if it is old or showing signs of degradation. - Degas the mobile phase and prime the pump. |
| Peak tailing | - Interaction of the amine product with active sites on the column packing. - Column overload. | - Ensure sufficient acid (e.g., TFA) is in the mobile phase to protonate the amine. - Reduce the sample concentration. |
| No peaks or very small peaks | - Incorrect injection volume. - Detector issue or incorrect settings. | - Verify the injection volume and ensure the autosampler is functioning correctly. - Check the detector settings, including the wavelength and lamp status. |
Quantitative Data Summary
Table 3: Example Retention Time Data for a Boc Deprotection Reaction
| Compound | Typical Retention Time (min) | Expected Change During Reaction |
| Boc-Protected Starting Material | 8.5 | Decrease in peak area |
| Deprotected Product (Amine) | 3.2 | Increase in peak area |
Note: Retention times are highly dependent on the specific compound, HPLC column, and method parameters.
Visualizations
Caption: Experimental workflow for monitoring Boc deprotection reaction progress by HPLC.
Caption: Troubleshooting decision tree for common issues in Boc deprotection monitoring.
References
Technical Support Center: Optimizing Boc-PEG8-Boc Conjugations
Welcome to the technical support center for optimizing reaction conditions for Boc-PEG8-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
A. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional linker featuring an 8-unit polyethylene glycol (PEG) chain with both ends capped by a tert-butyloxycarbonyl (Boc) protecting group. The Boc groups protect the terminal amines. Its primary use is to link two molecules together. This is achieved by first removing the Boc protecting groups to expose the primary amines, which can then react with functional groups on other molecules to form a stable conjugate.
Q2: How are the Boc protecting groups removed?
A2: The Boc groups are typically removed under acidic conditions.[1][2] A common method is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3] The reaction is usually fast and can be performed at room temperature.[4]
Q3: What functional groups can the deprotected amino-PEG8-amine react with?
A3: The exposed primary amines are nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds. Common reaction partners include:
-
N-hydroxysuccinimide (NHS) esters: React with amines to form stable amide bonds. This reaction is efficient at a pH of 7-9.
-
Carboxylic acids: Can be coupled to amines using carbodiimide chemistry, for example, with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Aldehydes and ketones: React with amines via reductive amination.
Q4: How can I monitor the progress of the deprotection and conjugation reactions?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick method to observe the consumption of starting materials and the formation of products. The deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting materials, intermediates, and final products by their mass-to-charge ratio.
Q5: How should I store the this compound reagent?
A5: The reagent should be stored at -20°C, protected from moisture and light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.
B. Troubleshooting Guide: this compound Deprotection
This guide addresses common issues encountered during the removal of the Boc protecting groups from the this compound linker.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to fully cleave the Boc group. | - Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). - Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane. |
| Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient duration or the temperature is too low. | - Extend the reaction time and monitor progress by TLC or LC-MS. - Allow the reaction to warm to room temperature if performed at 0°C. Gentle heating may be required for sterically hindered substrates. | |
| Poor Solubility: The this compound is not fully dissolved in the reaction solvent. | - Ensure the chosen solvent provides good solubility for your PEGylated compound. | |
| Side Product Formation | Alkylation by t-butyl cation: The reactive tert-butyl cation intermediate can alkylate nucleophilic sites on your molecule. | - Add a cation scavenger to the reaction mixture, such as triisopropylsilane (TIS), anisole, or thioanisole. |
| Degradation of Acid-Sensitive Groups: Other functional groups on your molecule may be sensitive to the strong acidic conditions. | - Use milder deprotection conditions, such as oxalyl chloride in methanol. | |
| Difficulty in Product Isolation | Residual Acid: Remaining TFA can make the product difficult to handle and may interfere with subsequent reactions. | - After removing the solvent and excess TFA under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA. - Perform a basic aqueous workup by dissolving the residue in an organic solvent and washing with a saturated sodium bicarbonate solution to neutralize the acid. |
| Product Precipitation/Oiling Out: The deprotected product may not be soluble in the reaction or workup solvents. | - For precipitation, the product can sometimes be isolated by adding a non-polar solvent like diethyl ether. |
C. Troubleshooting Guide: Amine-PEG8-Amine Conjugation
This section provides guidance for troubleshooting the conjugation of the deprotected diamino-PEG8 linker to your target molecule(s).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The reaction pH is outside the optimal range for the specific chemistry (e.g., pH 7-9 for NHS esters). | - Adjust the buffer pH to the optimal range for your conjugation chemistry. |
| Hydrolysis of Reagents: The reactive species (e.g., NHS ester on the target molecule) has hydrolyzed due to moisture. | - Prepare solutions of reactive reagents like NHS esters immediately before use. Do not store them in aqueous solutions. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris or glycine) will compete with the PEG-amine for reaction. | - Exchange the molecule to be conjugated into an amine-free buffer such as phosphate-buffered saline (PBS). | |
| Steric Hindrance: The reactive site on the target molecule is sterically hindered, preventing efficient conjugation. | - Consider using a linker with a longer PEG chain if steric hindrance is suspected. | |
| Non-Specific Conjugation | Incorrect Stoichiometry: Using a large excess of the PEG linker can lead to multiple PEGylations if the target molecule has several reactive sites. | - Optimize the molar ratio of the PEG linker to the target molecule. |
| Conjugate Instability | Cleavage of Linkage: The formed bond is not stable under the experimental or storage conditions. | - Ensure the chosen conjugation chemistry forms a stable bond for your application (e.g., amide bonds are generally very stable). |
| Difficulty in Purification | Separation of Conjugate from Unreacted Molecules: Similar sizes or properties of the conjugate and starting materials can make purification challenging. | - Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to separate the larger conjugate from smaller unreacted linkers. - Reversed-phase HPLC can be used for purification of the final conjugate. |
D. Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard procedure for removing the Boc protecting groups using Trifluoroacetic Acid (TFA).
-
Preparation:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a dry reaction vessel.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction:
-
Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
If your molecule is sensitive to the t-butyl cation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
-
Workup and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3x).
-
The resulting diamino-PEG8-diamine TFA salt can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and remove the solvent under reduced pressure.
-
Protocol 2: Amine Conjugation to an NHS-Ester Activated Molecule
This protocol provides a general method for conjugating the deprotected diamino-PEG8-diamine to a molecule containing an N-Hydroxysuccinimide (NHS) ester.
-
Preparation:
-
Dissolve your NHS-ester activated molecule in an anhydrous and amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Dissolve the diamino-PEG8-diamine (from Protocol 1) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-8.0.
-
-
Reaction:
-
Add the desired molar equivalents of the diamino-PEG8-diamine solution to the solution of the NHS-ester activated molecule with gentle stirring.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an amine-containing buffer like Tris-buffered saline (TBS) to consume any unreacted NHS esters.
-
-
Purification:
-
Remove the unreacted PEG linker and byproducts from the final conjugate using size-exclusion chromatography, dialysis, or reversed-phase HPLC.
-
E. Quantitative Data Summary
Table 1: Typical Conditions for Boc Deprotection
| Parameter | Value | Reference(s) |
| Reagent | Trifluoroacetic Acid (TFA) | |
| Solvent | Dichloromethane (DCM) | |
| TFA Concentration | 20-50% (v/v) in DCM | |
| Temperature | 0°C to Room Temperature (20-25°C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Scavenger (Optional) | Triisopropylsilane (TIS) |
Table 2: Typical Conditions for Amine-NHS Ester Conjugation
| Parameter | Value | Reference(s) |
| pH | 7.2 - 8.0 | |
| Buffer | Phosphate-Buffered Saline (PBS) or other amine-free buffers | |
| Molar Excess of PEG-amine | 5 to 20-fold (to be optimized) | |
| Temperature | Room Temperature or on ice (4°C) | |
| Reaction Time | 30 - 120 minutes |
F. Visualizations
Caption: General workflow for a two-step conjugation using this compound.
Caption: Troubleshooting decision tree for Boc deprotection.
Caption: Troubleshooting decision tree for amine conjugation.
References
Technical Support Center: Troubleshooting Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc (tert-butyloxycarbonyl) deprotection process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during Boc deprotection?
The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is an electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt. This can sometimes be reversed.
-
Cysteine (Cys): The thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.
Additionally, other nucleophilic sites on a molecule, such as amidines and guanidines, can also be prone to alkylation.
Q3: What are scavengers and how do they prevent side product formation?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation. They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing unwanted side reactions.
Q4: Can Boc deprotection be incomplete? What are the signs?
Yes, Boc deprotection can be incomplete. This may be due to insufficient acid concentration, inadequate reaction time or temperature, steric hindrance, or peptide aggregation. Signs of incomplete deprotection include:
-
The presence of the starting material in the crude product, as observed by TLC, LC-MS, or HPLC.
-
A complex mixture of products.
-
In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC or mass spectrometry analysis of the crude product, corresponding to additions of 56 Da.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation. The addition of reducing agents like ammonium iodide and dimethyl sulfide (DMS) can also help prevent oxidation.
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.
-
General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.
-
Issue 2: Incomplete Boc deprotection observed by analysis of the crude product.
-
Possible Cause 1: Insufficient concentration or equivalents of acid.
-
Solution: Increase the acid concentration. For solid-phase peptide synthesis, switching from 55% TFA in DCM to 100% TFA can improve deprotection efficiency.
-
-
Possible Cause 2: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time or, if the substrate is stable, slightly increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. For peptides with multiple arginine residues, extended deprotection times of over 4 hours may be necessary.
-
-
Possible Cause 3: Steric hindrance or peptide aggregation.
-
Solution: For difficult sequences prone to aggregation, using a stronger cleavage cocktail or a two-step deprotection/cleavage protocol might be beneficial. A two-step approach could involve an initial treatment with a milder TFA solution followed by a stronger acidolysis.
-
Issue 3: Formation of pyroglutamate from N-terminal glutamine.
-
Possible Cause: The N-terminal glutamine residue can undergo base-catalyzed or acid-catalyzed cyclization to form pyroglutamate.
-
Solution: In Boc-based synthesis, adding HOBt to the deprotection solution can suppress this side reaction. Ensuring rapid and efficient coupling of the subsequent amino acid can also minimize the exposure of the free N-terminal amine of glutamine.
Issue 4: Side reactions involving arginine residues.
-
Possible Cause: The protecting groups on arginine (e.g., Tos, Mtr, Pmc, Pbf) can be difficult to remove and can lead to side reactions. For instance, the released Tos group can modify tryptophan residues. Incomplete deprotection is also common with multiple Arg residues.
-
Solution: Use appropriate scavengers like thioanisole when deprotecting Arg(Tos)-containing peptides with tryptophan. For peptides with multiple or sterically hindered arginine residues, increasing the deprotection time is recommended. In some cases, a second cleavage treatment with a fresh cocktail may be necessary.
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Reference(s) |
| Triisopropylsilane (TIS) | General carbocation scavenger | 2.5% (v/v) in TFA | |
| Triethylsilane (TES) | General carbocation scavenger | 10-20 equivalents | |
| Anisole | Trp, Met | 5-10% (v/v) | |
| Thioanisole | Met, Arg(Tos/Mtr/Pmc) | 5-10% (v/v) | |
| Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | |
| Phenol | General, Tyr | 5% (v/v) | |
| Water | General | 2.5-5% (v/v) |
Table 2: Comparison of Common TFA Cleavage Cocktails
| Cocktail Composition (v/v/v) | Name/Type | Primary Use | Reference(s) |
| TFA / TIS / H₂O (95:2.5:2.5) | Standard | General purpose, good for most sequences. | |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Reagent K | Peptides with multiple sensitive residues. | |
| TFA / TIS / EDT / H₂O | Modified Standard | For peptides containing Cysteine. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers (General Procedure)
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Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: To the solution, add the appropriate scavenger or scavenger cocktail (see Table 1). For example, add 10-20 equivalents of triethylsilane.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often precipitated by the addition of cold diethyl ether.
Protocol 2: Cleavage and Deprotection from Resin for Peptides with Sensitive Residues
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x resin volume) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the appropriate cleavage cocktail. For a peptide with multiple sensitive residues, "Reagent K" can be used (TFA/Water/Phenol/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v/w/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).
-
Incubation: Stopper the vessel and stir the mixture at room temperature. The required time can range from 2 to 8 hours, depending on the protecting groups and peptide sequence. It is advisable to perform a time-course study by analyzing small aliquots to determine the optimal cleavage time.
-
Peptide Isolation: Filter the resin from the cleavage mixture. Wash the resin with a small volume of fresh TFA. Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.
-
Collection and Drying: Centrifuge or filter to collect the peptide precipitate. Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA. Dry the peptide under vacuum.
Mandatory Visualization
References
Technical Support Center: Removal of Residual Trifluoroacetic Acid (TFA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual trifluoroacetic acid (TFA) from deprotection reactions, particularly in the context of synthetic peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual trifluoroacetic acid (TFA)?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the cleavage and purification steps of solid-phase peptide synthesis.[1] However, residual TFA can be problematic for several reasons:
-
Toxicity: TFA is toxic and can be detrimental in biological assays, including cell-based experiments and in vivo studies.[2][3] Even at nanomolar concentrations, it can affect cell proliferation.[4]
-
Interference with Biological Assays: TFA can alter the secondary structure, mass, and solubility of peptides, potentially affecting their biological activity and leading to irreproducible results.[1] It can also interfere with enzymatic and receptor binding assays.
-
Physicochemical Characterization: The presence of TFA can interfere with certain analytical techniques, such as infrared spectroscopy.
-
Peptide Stability: Residual TFA can contribute to the degradation of some peptides during storage.
Q2: What are the common forms of residual TFA in a sample?
A2: Residual TFA can exist in two forms:
-
Free TFA: This is unbound TFA that can often be removed by lyophilization.
-
TFA Salts: TFA can form salts with the free amino groups of the peptide, including the N-terminus and the side chains of basic amino acids like lysine, arginine, and histidine. These TFA salts are more difficult to remove and often require specific salt exchange procedures.
Q3: What are the acceptable levels of residual TFA?
A3: The acceptable level of residual TFA depends on the intended application of the product. For many research applications, a small amount of TFA may be tolerated. However, for preclinical and clinical studies, or sensitive biological assays, it is often necessary to reduce TFA levels to less than 1%. Some sources indicate that peptide products can contain between 10% and 40% TFA by weight.
Q4: What are the common methods for removing residual TFA?
A4: Several methods can be employed to remove residual TFA, including:
-
Precipitation with a cold ether
-
Lyophilization (often repeated)
-
Ion-exchange chromatography
-
Acid-base extraction
-
Co-evaporation with a solvent
-
Use of basic resins
The choice of method depends on the nature of the compound (e.g., peptide vs. small molecule), its solubility, and the desired final salt form.
Troubleshooting Guide
Problem 1: My peptide does not precipitate upon addition of cold ether.
-
Possible Cause: The peptide may be too short or too hydrophilic to precipitate effectively in ether. Some hydrophobic peptides may also be soluble in ether.
-
Solution 1: Try adding a few drops of water to the ether/peptide mixture, vortexing, or gently scratching the inside of the flask with a spatula to induce precipitation.
-
Solution 2: If the peptide remains soluble, you may need to remove the TFA and ether by rotary evaporation or under a stream of nitrogen. Subsequent purification by a different method, such as reverse-phase HPLC, will then be necessary.
Problem 2: After several washes and lyophilization, I still detect a significant amount of TFA.
-
Possible Cause: The TFA is likely present as a salt with your peptide and is not being removed by simple washing or lyophilization.
-
Solution 1: Salt Exchange by Lyophilization. Perform multiple rounds of lyophilization from a dilute acid solution, such as 10 mM HCl. This will replace the trifluoroacetate counter-ion with a chloride ion.
-
Solution 2: Ion-Exchange Chromatography. Utilize a strong anion exchange resin or a reverse-phase HPLC column with a mobile phase containing a different acid (e.g., acetic acid) to perform a salt exchange.
Problem 3: My product is a small molecule, not a peptide. How can I remove TFA?
-
Possible Cause: The product has formed a TFA salt with a basic functional group (e.g., an amine).
-
Solution 1: Acid-Base Extraction. Dissolve the product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the TFA salt and remove the resulting sodium trifluoroacetate in the aqueous layer.
-
Solution 2: Basic Resin. Stir the product dissolved in an appropriate solvent with a basic resin (e.g., Amberlyst A-21 or PL-TBD). The resin will scavenge the TFA, and can then be removed by filtration.
Quantitative Data on TFA Removal Methods
| Method | Principle | Typical Efficiency (% TFA Removed) | Final TFA Content | Advantages | Disadvantages |
| Ether Precipitation | Differential solubility | Variable; removes unbound TFA and some scavengers. | Can still be high if TFA salts are present. | Simple, fast, removes some impurities. | Ineffective for TFA salts; may not work for all peptides. |
| Lyophilization (from water) | Sublimation of free TFA | Removes free TFA. | Bound TFA salts remain. | Simple. | Ineffective for TFA salts. |
| Lyophilization (with HCl) | Anion exchange | >99% (after multiple cycles with 10 mM HCl) | <1% (w/w) | Highly effective for salt exchange. | Requires multiple cycles; introduces HCl. |
| Ion-Exchange Chromatography | Anion exchange on a resin | >95% | Low levels achievable. | Can exchange TFA for various counter-ions. | Can lead to product loss; may require specific resins. |
| Reverse-Phase HPLC | Anion exchange on column | Partial to almost complete exchange. | Dependent on conditions. | Can be performed on the same column used for purification. | May not be completely effective; can dilute the sample. |
| Acid-Base Extraction | Neutralization and phase separation | High | Very low | Effective for organic-soluble small molecules. | Not suitable for water-soluble compounds or peptides. |
| Basic Resin Treatment | Neutralization and binding | High | Very low | Avoids aqueous workup; high product recovery. | Requires appropriate resin and solvent. |
Experimental Protocols
Protocol 1: TFA Removal by Precipitation with Cold Diethyl Ether
This method is suitable for the initial workup of peptides after cleavage from the solid-phase resin.
-
Following the cleavage reaction, concentrate the TFA solution containing the peptide to about one-tenth of its original volume using a rotary evaporator or a stream of nitrogen.
-
In a separate flask, cool an amount of diethyl ether (or methyl tert-butyl ether) equivalent to 10 times the initial TFA volume to -20°C or on a dry ice bath for at least 10 minutes. Caution: Diethyl ether is highly flammable and can form explosive peroxides.
-
Slowly add the concentrated peptide solution to the cold ether with gentle swirling. A white precipitate of the peptide should form.
-
Allow the mixture to stand in the cold for at least 10 minutes to ensure complete precipitation.
-
Collect the precipitated peptide by centrifugation or filtration through a fritted glass filter.
-
Wash the peptide pellet or powder at least three times with cold diethyl ether to remove residual TFA and scavengers.
-
After the final wash, allow the peptide to air-dry in a fume hood to evaporate the remaining ether.
Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt by Lyophilization
This protocol is effective for replacing the trifluoroacetate counter-ion with chloride.
-
Dissolve the peptide containing TFA salts in distilled water at a concentration of approximately 1 mg/mL.
-
Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. Note: HCl concentrations below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times to ensure complete exchange.
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Protocol 3: TFA Removal using a Strong Anion Exchange Resin
This method allows for the exchange of trifluoroacetate with another counter-ion, such as acetate.
-
Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion exchange sites relative to the amount of peptide.
-
Equilibrate the column by eluting with a 1 M solution of the desired counter-ion (e.g., sodium acetate).
-
Wash the column thoroughly with distilled water to remove the excess equilibration salt.
-
Dissolve the peptide in a minimal amount of distilled water and apply it to the column.
-
Elute the peptide from the column with distilled water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the combined fractions to obtain the peptide with the new counter-ion.
Visualizations
Caption: Overview of common methods for residual TFA removal.
Caption: Workflow for TFA removal by ether precipitation.
Caption: Workflow for TFA to HCl salt exchange via lyophilization.
References
Purification of PEGylated nanoparticles after surface modification
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of PEGylated nanoparticles after surface modification. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is purification of PEGylated nanoparticles necessary?
A: Purification is a critical step to remove unreacted polyethylene glycol (PEG), excess reagents, and byproducts from the nanoparticle suspension. Failure to remove these impurities can lead to an overestimation of PEG grafting density, interfere with downstream applications, and potentially cause toxicity in biological systems.[1] The presence of free PEG can also affect the physical and chemical properties of the nanoparticle formulation, leading to inaccurate characterization data.
Q2: What are the most common methods for purifying PEGylated nanoparticles?
A: The most common purification techniques include dialysis, centrifugation (including ultracentrifugation), size exclusion chromatography (SEC), and tangential flow filtration (TFF).[1] The choice of method depends on factors such as nanoparticle size, stability, the nature of the impurities to be removed, and the desired scale of purification.
Q3: My purified nanoparticles show a high Polydispersity Index (PDI). What could be the cause and how can I fix it?
A: A high PDI (> 0.3) indicates a broad size distribution, which may be due to nanoparticle aggregation or the presence of multiple particle populations.[2] Aggregation can be caused by incomplete PEGylation, harsh purification conditions (e.g., excessive centrifugation speed), or inappropriate buffer conditions (e.g., high ionic strength). To address this, you can try optimizing the PEGylation reaction, using a gentler purification method like SEC or TFF, or filtering the sample before analysis.
Q4: How can I confirm that the free PEG has been successfully removed?
A: Several analytical techniques can be used to confirm the removal of free PEG. Proton NMR (¹H NMR) can detect the characteristic peak of PEG's ethylene oxide protons. High-performance liquid chromatography (HPLC) with an evaporative light scattering detector (ELSD) can also be used to quantify free PEG in the supernatant or filtrate. Additionally, thermogravimetric analysis (TGA) can be employed to determine the amount of PEG grafted onto the nanoparticles by measuring weight loss at PEG's degradation temperature.
Q5: Can the purification process affect the stability of my PEGylated nanoparticles?
A: Yes, some purification methods can induce stress on nanoparticles, potentially leading to aggregation or degradation. For instance, high-speed centrifugation can cause irreversible aggregation of some nanoparticle types. It is crucial to select a purification method that is compatible with your specific nanoparticle system and to optimize the process parameters to maintain colloidal stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of PEGylated nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Nanoparticle Aggregation After Purification | - Incomplete surface coverage by PEG. - High salt concentration in the buffer compressing the electrical double layer. - Excessive centrifugal force during pelleting. - Inappropriate solvent used for redispersion. | - Optimize the PEGylation reaction to ensure sufficient PEG density. - Use a buffer with lower ionic strength. - Reduce the centrifugation speed and time, or switch to a different method like SEC or TFF. - Redisperse the nanoparticle pellet in a suitable buffer with gentle agitation or sonication. |
| Low Nanoparticle Recovery | - Adhesion of nanoparticles to purification membranes or columns. - Loss of nanoparticles in the supernatant during centrifugation. - Use of a dialysis membrane with a pore size that is too large. | - Pre-treat membranes or columns with a blocking agent (e.g., a solution of the same PEG being used). - Increase centrifugation speed or time, but be mindful of potential aggregation. - Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your nanoparticles while allowing free PEG to pass through. |
| Incomplete Removal of Free PEG | - Insufficient duration or number of cycles in dialysis or TFF. - Inappropriate column length or mobile phase in SEC. - Entrapment of free PEG within nanoparticle aggregates. | - Increase the dialysis time and frequency of buffer changes. For TFF, increase the number of diavolumes. - Optimize SEC parameters, such as using a longer column or a different mobile phase. - Gently sonicate the nanoparticle suspension before purification to break up loose aggregates. |
| Changes in Nanoparticle Size or Zeta Potential | - Removal of loosely bound PEG during purification. - Conformational changes of the PEG layer in different buffer conditions. - Adsorption of buffer components onto the nanoparticle surface. | - This may reflect a more accurate characterization of the stably PEGylated nanoparticles. - Ensure consistent buffer conditions (pH, ionic strength) throughout the experiment and for final characterization. - Use high-purity water and buffers for all steps. |
Experimental Protocols
Dialysis
This method is a gentle technique for removing small molecules like unreacted PEG and salts from nanoparticle suspensions based on concentration gradients.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 100 kDa for most nanoparticles)
-
Large beaker (e.g., 2-4 L)
-
Magnetic stirrer and stir bar
-
Purification buffer (e.g., deionized water or PBS)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve soaking in water or buffer).
-
Load the PEGylated nanoparticle suspension into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Clamp both ends of the tubing securely or seal the cassette.
-
Place the sealed dialysis bag/cassette into a beaker containing the purification buffer (the volume of the buffer should be at least 100 times the volume of the sample).
-
Place the beaker on a magnetic stirrer and stir the buffer at a low speed. Avoid using a magnetic stirrer if you have magnetic nanoparticles.
-
Perform dialysis for at least 24 hours, changing the buffer every 4-6 hours to maintain a high concentration gradient.
-
After dialysis, carefully remove the sample from the tubing/cassette.
Centrifugation
This method separates nanoparticles from the surrounding medium based on size and density. It is often used for larger or denser nanoparticles.
Materials:
-
Centrifuge (a high-speed or ultracentrifuge may be required)
-
Centrifuge tubes
-
Purification buffer
Procedure:
-
Transfer the nanoparticle suspension to a centrifuge tube.
-
Centrifuge the suspension at a predetermined speed and time. These parameters need to be optimized for your specific nanoparticles to pellet them without causing irreversible aggregation.
-
Carefully decant the supernatant, which contains the free PEG and other impurities.
-
Add fresh purification buffer to the pellet.
-
Gently resuspend the pellet using a pipette or brief, low-power sonication.
-
Repeat the centrifugation and resuspension steps 2-3 times for thorough purification.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. Larger particles (nanoparticles) elute first, while smaller molecules (free PEG) are retained in the pores of the stationary phase and elute later.
Materials:
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SEC column packed with a suitable stationary phase (e.g., Sepharose, Superdex)
-
Chromatography system (e.g., FPLC) or a gravity-flow setup
-
Mobile phase (a buffer compatible with the nanoparticles)
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Load the PEGylated nanoparticle sample onto the column.
-
Start the flow of the mobile phase to initiate the separation.
-
Collect fractions as they elute from the column.
-
Monitor the elution profile using a UV-Vis detector or by analyzing the collected fractions for the presence of nanoparticles (e.g., by measuring absorbance at a specific wavelength).
-
Pool the fractions containing the purified nanoparticles.
Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and scalable method for purifying and concentrating nanoparticles. The nanoparticle suspension is passed tangentially across a filter membrane. Nanoparticles are retained, while smaller impurities pass through the membrane.
Materials:
-
TFF system with a pump
-
Hollow fiber or flat sheet filter cassette with an appropriate MWCO
-
Reservoir for the sample and diafiltration buffer
-
Diafiltration buffer
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Flush the system and filter with purified water and then with the diafiltration buffer.
-
Add the nanoparticle suspension to the feed reservoir.
-
Begin circulating the suspension through the filter module at a set flow rate.
-
Apply a transmembrane pressure to drive the permeate (containing free PEG and impurities) through the membrane.
-
Perform diafiltration by adding fresh diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This washes out the impurities.
-
Continue the diafiltration for a sufficient number of volume exchanges (typically 5-10) to achieve the desired purity.
-
After purification, the nanoparticle suspension can be concentrated by stopping the addition of diafiltration buffer and continuing to remove the permeate.
Data Presentation
Table 1: Comparison of Purification Methods for PEGylated Nanoparticles
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Diffusion across a semi-permeable membrane | Gentle, simple setup, low cost. | Time-consuming, not easily scalable, potential for sample dilution. | Small-scale lab preparations, sensitive nanoparticles. |
| Centrifugation | Sedimentation based on size and density | Fast, can handle concentrated samples. | Can cause aggregation, may not be suitable for low-density nanoparticles, potential for low yield. | Large, dense nanoparticles (e.g., gold, iron oxide). |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | High resolution, can separate aggregates from monomers, gentle on particles. | Sample dilution, potential for nanoparticle adsorption to the column, limited sample loading capacity. | Monodisperse samples requiring high purity, characterization of size distribution. |
| Tangential Flow Filtration (TFF) | Size-based separation using cross-flow | Fast, scalable, combines purification and concentration. | Requires specialized equipment, potential for membrane fouling, shear stress on nanoparticles. | Large-scale production, industrial applications. |
Visualizations
Caption: General workflow for the purification and characterization of PEGylated nanoparticles.
Caption: Decision tree for selecting a suitable purification method for PEGylated nanoparticles.
Caption: Principle of Size Exclusion Chromatography (SEC) for nanoparticle purification.
References
Challenges in antigen conjugation and how to overcome them
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during antigen conjugation.
Frequently Asked Questions (FAQs)
Q1: Which conjugation chemistry should I choose for my antigen?
The optimal chemistry depends on the available functional groups on your antigen and carrier, the desired stability of the linkage, and the sensitivity of your molecules to reaction conditions.
Table 1: Comparison of Common Bioconjugation Chemistries
| Feature | EDC/NHS Coupling | Maleimide-Thiol Chemistry |
| Target Groups | Primary Amines (-NH₂) and Carboxyls (-COOH)[1] | Sulfhydryls (-SH) and Maleimides[1] |
| Bond Formed | Amide Bond | Thioether Bond |
| Crosslinker Type | Zero-length[1][2] | Heterobifunctional[1] |
| Optimal pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 6.5-7.5 |
| Key Advantages | Creates a stable, native amide bond. | Highly specific for sulfhydryl groups, enabling site-specific conjugation. |
| Common Issues | Hydrolysis of NHS-ester, potential for cross-linking. | Maleimide hydrolysis at pH > 7.5, potential for disulfide bond formation on the protein. |
Q2: What are the most critical parameters to control during conjugation?
The most critical parameters are molar ratio of reactants, reaction buffer composition and pH, and protein concentration. An improper molar ratio can lead to low efficiency or excessive modification, while incorrect buffer components can inhibit the reaction entirely.
Q3: How do I remove unreacted components after the conjugation reaction?
Size-exclusion chromatography (SEC) or dialysis are standard methods for removing excess crosslinkers, quenching agents, and other small molecules from the final conjugate. Desalting columns are also effective for rapid buffer exchange and cleanup.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Conjugation Efficiency
Q: My final yield of conjugated antigen is very low. What went wrong?
Low conjugation efficiency is a common problem that can stem from several factors related to your reagents, reaction conditions, or the antigen itself.
Potential Causes & Solutions:
-
Incorrect Molar Ratio: The ratio of crosslinker to antigen is crucial. A 10 to 20-fold molar excess of the labeling reagent is a common starting point, but this should be optimized for each specific application.
-
Sub-optimal pH: Each conjugation chemistry has an optimal pH range. For amine-reactive NHS esters, the pH should be between 7.2 and 8.5. For maleimide-thiol reactions, a pH of 6.5-7.5 minimizes side reactions. The activation of carboxyl groups with EDC is most efficient at pH 4.5-7.2.
-
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with your antigen in NHS-ester reactions, drastically reducing efficiency. Ensure your buffer is free of interfering substances. If necessary, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.
-
Inactive Reagents: Crosslinkers like EDC and NHS esters are moisture-sensitive. Always allow reagents to warm to room temperature before opening to prevent condensation, and prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF. Maleimide groups are prone to hydrolysis, especially at alkaline pH.
-
Inaccessible or Unavailable Functional Groups: The target functional groups on your protein may be buried within its 3D structure or, in the case of cysteines, may have formed disulfide bonds. Consider a mild reducing agent like TCEP or DTT to free up sulfhydryl groups for maleimide chemistry, but be sure to remove the reducing agent before adding the maleimide linker.
Problem 2: Protein Aggregation and Precipitation
Q: My antigen precipitated out of solution during or after the conjugation reaction. How can I prevent this?
Protein aggregation can be triggered by the conjugation process itself, high protein concentrations, or sub-optimal buffer conditions.
Potential Causes & Solutions:
-
High Protein Concentration: While higher concentrations can favor conjugation, they also increase the risk of aggregation. If aggregation is observed, try reducing the protein concentration.
-
Hydrophobicity: Conjugating a hydrophobic molecule can decrease the overall solubility of the protein. Consider using a linker with a hydrophilic spacer, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate.
-
Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can help maintain solubility.
-
Use of Additives/Excipients: Including stabilizing agents in your buffer can prevent aggregation.
Table 2: Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses protein-protein interactions. |
| Sugars (Sucrose, Trehalose) | 50-250 mM | Stabilize the native protein structure. |
| Polyols (Glycerol, Sorbitol) | 5-20% (v/v) | Favor the hydrated, native state of the protein. |
| Non-ionic Detergents (Tween 20) | Low concentrations | Can help solubilize aggregates without denaturing the protein. |
-
Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation for less stable proteins.
Problem 3: Loss of Antigenicity or Function
Q: The conjugation was successful, but my antigen no longer binds to its target. Why?
This indicates that the conjugation process has modified critical residues within the antigen's binding site (epitope) or has altered its conformation.
Potential Causes & Solutions:
-
Non-Specific Labeling: Chemistries that target common functional groups like primary amines (lysine residues) can modify residues essential for binding.
-
Site-Specific Conjugation: If possible, switch to a site-specific conjugation strategy. This could involve engineering a unique cysteine residue at a location distant from the binding site for specific maleimide labeling, or using enzymatic methods.
-
Linker Interference: The linker itself might sterically hinder the antigen's binding site. Experiment with linkers of different lengths or structures to find one that does not interfere with function.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Peptide to a Carrier Protein
This protocol is adapted from methods that activate the carboxyl groups on the carrier protein first before adding the amine-containing peptide, which helps to minimize carrier-carrier crosslinking.
Materials:
-
Carrier Protein (e.g., BSA, KLH)
-
Peptide with a primary amine
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 100 mM MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting Column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the carrier protein (e.g., 10 mg/mL) in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Add EDC to a final concentration of 2-4 mM and Sulfo-NHS to 5-10 mM to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This removes excess and inactivated EDC/NHS and adjusts the pH for the next step.
-
Conjugation to Peptide:
-
Immediately add the amine-containing peptide to the purified, activated carrier protein. A molar ratio of 1:1 between protein and peptide is a good starting point, but this may need optimization.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching: Add hydroxylamine to a final concentration of 10-20 mM to quench any remaining active NHS-esters.
-
Purification: Purify the final conjugate from unreacted peptide and byproducts using a desalting column or dialysis.
Characterization of Conjugates
After purification, it is essential to characterize the final product to confirm successful conjugation and determine its properties.
Table 3: Common Techniques for Conjugate Characterization
| Technique | Information Provided |
| UV-Vis Spectroscopy | Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling (DOL) or drug-to-antibody ratio (DAR). |
| SDS-PAGE | A shift in the molecular weight band of the conjugated protein compared to the unconjugated protein provides qualitative confirmation of conjugation. |
| Size-Exclusion Chromatography (SEC) | Used to assess the purity of the conjugate and detect the presence of aggregates or fragments. |
| Hydrophobic Interaction Chromatography (HIC) | A powerful method for determining the drug-to-antibody ratio (DAR) distribution in antibody-drug conjugates (ADCs). |
| Mass Spectrometry (MS) | Provides an accurate mass of the conjugate, confirming the number of molecules attached and the overall heterogeneity of the product. |
| Functional Assays (e.g., ELISA) | Confirms that the antigen or antibody retains its biological activity and binding capability after conjugation. |
References
Preventing aggregation of nanoparticles during PEGylation
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This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent the aggregation of nanoparticles during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PEGylation prevents nanoparticle aggregation?
PEGylation prevents aggregation primarily through steric hindrance. The polyethylene glycol (PEG) chains form a hydrophilic protective layer or "corona" on the surface of the nanoparticle. This layer physically blocks the nanoparticles from getting close enough for attractive forces, such as van der Waals forces, to cause aggregation.[1][2] This "stealth" behavior also reduces interactions with proteins in biological environments, which can further prevent aggregation and increase circulation time in vivo.[1][3]
Q2: What are the main causes of nanoparticle aggregation during PEGylation?
Aggregation during PEGylation can stem from several factors:
-
Incomplete PEGylation: If the nanoparticle surface is not sufficiently covered with PEG chains, exposed areas can interact, leading to aggregation.[4]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability of nanoparticles and the efficiency of the PEGylation reaction.
-
High Ionic Strength: Buffers with high salt concentrations can shield the surface charge of nanoparticles, reducing electrostatic repulsion and promoting aggregation.
-
Inadequate PEG Density or Molecular Weight: A low density or short length of PEG chains may not provide sufficient steric hindrance to prevent particles from aggregating.
-
High Nanoparticle Concentration: When nanoparticles are too concentrated, the increased proximity raises the likelihood of collision and aggregation.
Q3: How does the molecular weight (MW) of PEG affect nanoparticle stability?
The molecular weight of the PEG chain is a critical factor. Generally, longer PEG chains (higher MW) provide better steric stabilization by creating a thicker hydrophilic layer on the nanoparticle surface. This more effectively prevents interactions between nanoparticles. For instance, increasing PEG MW has been shown to significantly enhance the stability and circulation time of nanoparticles in vivo. However, there is a limit, as excessively long PEG chains can sometimes compromise the stability of certain formulations like liposomes.
Q4: What is the role of pH during and after the PEGylation process?
The pH of the reaction and storage buffers is crucial. For nanoparticles that rely on surface charge for stability, a pH that neutralizes this charge can lead to rapid aggregation. The pH must also be optimal for the specific conjugation chemistry being used. For example, reactions involving NHS esters are often more efficient at a slightly basic pH (7-8). After the reaction, the storage buffer's pH should be maintained in a range that ensures the long-term colloidal stability of the newly PEGylated nanoparticles.
Q5: Can the purification process induce aggregation of PEGylated nanoparticles?
Yes, purification methods can sometimes induce aggregation. For example, centrifugation can create high shear forces and pelleting, which may be difficult to resuspend without forming aggregates. Dialysis, while gentler, can be slow and may not be suitable for all nanoparticle types. It is important to choose a purification method that is compatible with the specific nanoparticle system and to optimize the parameters to minimize stress on the particles.
Troubleshooting Guide
This section addresses specific issues that may arise during your PEGylation experiments.
Issue 1: Nanoparticles aggregate immediately upon addition of the PEG reagent.
| Potential Cause | Troubleshooting Action | Explanation |
| Incorrect pH | Adjust the pH of the nanoparticle suspension to a level that is optimal for both nanoparticle stability and the specific PEGylation chemistry before adding the PEG reagent. | The pH can neutralize the nanoparticle's surface charge, removing the electrostatic repulsion that keeps them stable in solution. |
| High Ionic Strength of PEG Solution | Dissolve the PEG reagent in a low ionic strength buffer or deionized water. | High salt concentrations can shield surface charges, leading to aggregation. |
| Rapid Addition of PEG | Add the PEG solution drop-by-drop or in small aliquots while gently stirring the nanoparticle suspension. | A slow, controlled addition allows the PEG to attach to the nanoparticle surface more uniformly, preventing localized high concentrations that can destabilize the particles. |
| Solvent Mismatch | Ensure the solvent used to dissolve the PEG is miscible with the nanoparticle suspension and does not cause nanoparticle instability on its own. | An incompatible solvent can cause the nanoparticles to crash out of solution. |
Issue 2: Aggregation is observed after the reaction, during, or after purification.
| Potential Cause | Troubleshooting Action | Explanation |
| Incomplete Reaction / Low PEG Density | Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of PEG to nanoparticles. | Insufficient surface coverage leaves exposed patches on the nanoparticles that can stick together. |
| Inappropriate Storage Buffer | Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is often preferable. | The final buffer conditions are critical for long-term stability. |
| Harsh Purification Method | Use a gentler purification method like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) instead of high-speed centrifugation. | These methods can separate PEGylated nanoparticles from excess reagents with lower physical stress. |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which can sometimes favor more controlled PEGylation over cross-linking. | Slower reaction kinetics can lead to a more uniform and stable product. |
Data Presentation: Impact of PEGylation Parameters on Stability
The following tables summarize quantitative data on how different parameters can influence the outcome of PEGylation.
Table 1: Effect of PEG Molecular Weight (MW) on Nanoparticle Properties
| Nanoparticle System | PEG MW (kDa) | Effect on Circulation Half-Life | Reference |
| Polymer-based Micelles | 5 | 4.6 min | |
| 10 | 7.5 min | ||
| 20 | 17.7 min | ||
| PLA-PEG Nanoparticles | 5 | Lower circulation time | |
| 20 | Increased circulation time & decreased liver uptake |
Table 2: Effect of PEG Surface Density on Nanoparticle Stability
| Nanoparticle System | PEG-Lipid Content (mol%) | Observation in Whole Blood | Reference |
| Liposomes | 3 | Agglomeration over time | |
| 5 | Agglomeration over time | ||
| 10 | Prevented aggregation | ||
| Lipoplexes | 4 | Some aggregation observed in vitreous | |
| 17 | Diffuse spread, no aggregation |
Experimental Protocols & Visualized Workflows
General Protocol for Nanoparticle PEGylation Screening
A small-scale screening experiment is crucial to identify the optimal conditions before scaling up.
-
Prepare Stock Solutions:
-
Nanoparticle stock solution at a known concentration in a suitable stability buffer.
-
Activated PEG stock solution (e.g., NHS-PEG, Maleimide-PEG) in the reaction buffer.
-
-
Set up a Screening Matrix: In microcentrifuge tubes or a 96-well plate, set up a series of small-scale reactions (50-100 µL). Vary one parameter at a time while keeping others constant.
-
PEG:Nanoparticle Molar Ratio: Test a range of molar excess of PEG (e.g., 10:1, 50:1, 100:1, 500:1).
-
pH: Screen a range of pH values (e.g., 6.5, 7.4, 8.0), ensuring the nanoparticle is stable at each pH before adding PEG.
-
Nanoparticle Concentration: Evaluate a range of concentrations (e.g., 0.1, 0.5, 1.0 mg/mL).
-
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) at a controlled temperature (e.g., 4°C or room temperature), with gentle mixing.
-
Characterization: Analyze the hydrodynamic diameter and polydispersity index (PDI) of each reaction mixture using Dynamic Light Scattering (DLS) to assess for aggregation.
-
Analysis: Identify the conditions that result in the smallest increase in size (consistent with a PEG layer) and the lowest PDI.
Visualizations
Caption: How PEGylation provides steric hindrance to prevent aggregation.
Caption: A logical workflow for troubleshooting aggregation during PEGylation.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Determination of Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the key analytical techniques used in DAR determination.
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The drug-to-antibody ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is a critical quality attribute (CQA) because it directly impacts the efficacy and safety of the ADC.[3][4] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and altered pharmacokinetic properties.[3] Consistent and accurate measurement of the DAR is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the ADC.
Q2: Which methods are commonly used to determine the DAR?
Several analytical techniques are employed to determine the DAR, each with its own advantages and limitations. The most common methods include:
-
UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): A robust method for determining the average DAR and the distribution of different drug-loaded species.
-
Reversed-Phase Liquid Chromatography (RPLC): Often coupled with mass spectrometry, it is used to determine the average DAR, especially for reduced ADCs.
-
Mass Spectrometry (MS): Provides detailed information on the mass of the intact ADC and its fragments, allowing for precise DAR calculation and identification of different species.
Q3: How do I choose the most appropriate method for my ADC?
The choice of method depends on several factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the properties of the drug and linker, and the level of detail required.
-
For a quick estimation of the average DAR , UV-Vis spectroscopy is a suitable initial choice, provided the drug has a distinct chromophore.
-
For cysteine-linked ADCs , HIC is considered the gold standard as it can separate different drug-loaded species under non-denaturing conditions.
-
For lysine-linked ADCs , RPLC coupled with MS is often preferred due to the heterogeneous nature of the conjugation.
-
For in-depth characterization and to identify different drug-loaded species and their distribution , mass spectrometry is the most powerful technique.
Q4: What are some common sources of error in DAR determination?
Common sources of error include:
-
Inaccurate determination of extinction coefficients for the antibody and drug.
-
Presence of impurities, such as free drug or unconjugated antibody.
-
Incomplete separation of different DAR species in chromatography-based methods.
-
Variability in ionization efficiency of different DAR species in mass spectrometry.
-
Sample preparation errors, including buffer components that interfere with the analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during DAR determination experiments.
UV-Vis Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Inaccurate DAR values | Incorrect extinction coefficients for the antibody or drug. | Re-measure the extinction coefficients of the antibody and drug under the same buffer conditions used for the ADC. |
| Interference from the linker's absorbance. | If the linker has significant absorbance, treat the ADC as a three-component system and factor in the linker's extinction coefficient. | |
| Presence of free drug in the sample. | Purify the ADC sample to remove any unconjugated drug before measurement. | |
| Sample turbidity. | Centrifuge or filter the sample to remove any particulates that may cause light scattering. | |
| Inconsistent readings | Cuvette contamination. | Thoroughly clean the cuvettes between measurements. |
| Instrument instability. | Allow the spectrophotometer to warm up and stabilize before taking readings. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak separation | Suboptimal gradient, flow rate, or mobile phase composition. | Optimize the elution gradient, flow rate, and salt concentration in the mobile phase to improve resolution. |
| Inappropriate HIC column. | Select a column with a suitable stationary phase for the hydrophobicity of your ADC. | |
| Missing or extra peaks | Incomplete conjugation or presence of fragments. | Use mass spectrometry to identify the species in each peak and confirm the expected drug loads. |
| On-column degradation of the ADC. | Ensure the mobile phase pH and temperature are within the stability range of the ADC. | |
| Low signal intensity | Incomplete sample binding to the column. | Ensure the initial mobile phase has a sufficiently high salt concentration to promote binding. An increase in the solvent peak intensity can indicate binding issues. |
Reversed-Phase Liquid Chromatography (RPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | Add ion-pairing reagents or adjust the mobile phase pH to minimize secondary interactions. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Irreproducible retention times | Fluctuations in temperature or mobile phase composition. | Use a column thermostat and ensure consistent mobile phase preparation. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. | |
| Disruption of cysteine-linked ADCs | Denaturing conditions of RPLC. | For cysteine-linked ADCs, analysis is typically performed after reduction to separate heavy and light chains. Native MS or HIC are better suited for intact analysis. |
Mass Spectrometry (MS)
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal intensity or poor ionization | Presence of non-volatile salts from HIC buffers. | Perform buffer exchange or use an online desalting step before MS analysis. |
| Inappropriate ionization source or settings. | Optimize the electrospray ionization (ESI) source parameters for large molecules. | |
| Inaccurate mass measurement | Instrument not properly calibrated. | Calibrate the mass spectrometer using an appropriate standard for the mass range of the ADC. |
| Discrepancy in DAR values compared to other methods | Different ionization efficiencies for different DAR species. | Use a correction factor or rely on chromatography-based methods for quantification and MS for identification. |
| Complexity from glycosylation. | Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum. |
Experimental Protocols & Workflows
DAR Determination by UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and is suitable for ADCs where the drug has a unique absorbance maximum distinct from the antibody's absorbance at 280 nm.
Methodology:
-
Determine Extinction Coefficients:
-
Accurately measure the concentration of the unconjugated antibody and the free drug using a reference method (e.g., amino acid analysis for the antibody).
-
Measure the absorbance of the antibody at 280 nm and the drug at its absorbance maximum (λmax).
-
Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the purified ADC in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculate DAR:
-
Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample:
-
C_drug = (Aλmax_ADC - A280_ADC * (ε_drug_280 / ε_Ab_280)) / (ε_drug_λmax - ε_drug_280 * (ε_Ab_λmax / ε_Ab_280))
-
C_Ab = (A280_ADC - C_drug * ε_drug_280) / ε_Ab_280
-
-
The average DAR is then calculated as: DAR = C_drug / C_Ab
-
Workflow Diagram:
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-PEG8-Boc Conjugation Reactions
Welcome to the technical support center for Boc-PEG8-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugation reaction?
A this compound conjugation typically refers to a process where a polyethylene glycol linker with eight ethylene glycol units (PEG8) is used to connect two molecules. The "Boc" (tert-Butyloxycarbonyl) group is a protecting group for an amine, which allows for controlled, stepwise conjugation.[1] This strategy is often employed in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs to enhance solubility, stability, and pharmacokinetic properties.[2][3]
Q2: What are the critical factors affecting the yield of my conjugation reaction?
The yield of a this compound conjugation is influenced by several factors, including:
-
Molar ratio of reactants: A molar excess of the PEG linker is often used to drive the reaction to completion.[4]
-
Reaction pH: The pH of the buffer system is crucial, as it affects the reactivity of the functional groups involved in the conjugation.[5]
-
Reaction time and temperature: These parameters need to be optimized to ensure the reaction goes to completion without degrading the reactants.
-
Reagent quality and stability: Degradation of the PEG reagent or coupling agents due to improper storage can significantly lower the yield.
-
Purification method: Inefficient purification can lead to significant loss of the final product.
Q3: How do I choose the right purification method for my PEGylated product?
The choice of purification method depends on the properties of your conjugate and the impurities present. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating PEGylated proteins from unreacted protein and low molecular weight by-products.
-
Ion Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge after PEGylation and can even separate positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Another option for purifying PEGylated proteins, often used as a polishing step.
-
Reverse Phase Chromatography (RP-HPLC): Useful for the purification of PEGylated peptides and small proteins.
Q4: How can I monitor the progress of my conjugation reaction?
For some reactions, the release of a byproduct can be monitored spectrophotometrically. For example, in thiol-maleimide conjugation, the release of pyridine-2-thione can be measured at 343 nm. For other reactions, techniques like HPLC or mass spectrometry can be used to analyze aliquots of the reaction mixture at different time points to determine the extent of conjugation.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions in a question-and-answer format.
Problem 1: Low or no conjugation yield.
-
Possible Cause: Inactive or insufficient reactive groups on your target molecule.
-
Solution: Ensure that the functional groups on your molecule (e.g., amines, thiols) are available for reaction. For example, if you are targeting cysteine residues, they may be forming disulfide bonds. In this case, pre-treat your protein with a reducing agent like TCEP or DTT, followed by removal of the reducing agent before adding the PEG linker.
-
-
Possible Cause: Degradation of the PEG reagent or coupling agents.
-
Solution: Store all reagents under their recommended conditions, typically at -20°C or 4°C in a desiccated environment. Allow reagents to equilibrate to room temperature before opening to prevent condensation. If degradation is suspected, use a fresh vial of the reagent.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Systematically optimize the reaction parameters. This includes the molar ratio of the PEG linker to your molecule, the pH of the reaction buffer, the reaction time, and the temperature.
-
Problem 2: Precipitation or aggregation of the reaction mixture.
-
Possible Cause: Poor solubility of the PEG linker or the target molecule in the reaction buffer.
-
Solution: While PEG linkers generally improve solubility, highly concentrated solutions can still be problematic. If using an organic co-solvent to dissolve the linker, keep its concentration to a minimum to avoid denaturing your protein. Screen different buffer systems to find the optimal pH for both the reaction and the stability of your reactants.
-
-
Possible Cause: High concentration of reactants.
-
Solution: Try reducing the concentration of your target molecule and the PEG linker.
-
Problem 3: Multiple PEGylation products or a heterogeneous mixture.
-
Possible Cause: High molar excess of the PEG reagent.
-
Solution: While a molar excess is often necessary, an excessively high ratio can lead to multiple PEG chains attaching to a single molecule. Titrate the molar excess to find the optimal balance between driving the reaction to completion and minimizing multiple additions.
-
-
Possible Cause: Non-specific reactions.
-
Solution: Ensure your reaction conditions are specific for the targeted functional groups. For example, when targeting N-terminal amines, a lower pH can help to reduce the reactivity of lysine side-chain amines.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the general trends observed when optimizing reaction conditions for PEGylation. The exact optimal conditions will be specific to the molecules being conjugated.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Molar Ratio (PEG:Molecule) | Low (e.g., 1:1) | Lower | Insufficient PEG reagent to drive the reaction to completion. |
| Optimal (e.g., 5:1 to 20:1) | Higher | Excess PEG reagent favors product formation. | |
| High (e.g., >50:1) | Higher, but may lead to multiple PEGylations | Can increase the likelihood of non-specific or multiple conjugations. | |
| pH | Suboptimal | Lower | The reactivity of functional groups is pH-dependent. |
| Optimal | Higher | Maximizes the nucleophilicity of the reacting amine or thiol. | |
| Temperature | Low (e.g., 4°C) | Slower reaction rate, potentially lower yield for a fixed time. | May be necessary for the stability of sensitive biomolecules. |
| Moderate (e.g., Room Temp) | Faster reaction rate, potentially higher yield. | A good starting point for many reactions. | |
| Reaction Time | Too short | Lower | The reaction may not have reached completion. |
| Optimal | Higher | Allows for maximum product formation. | |
| Too long | May decrease | Potential for degradation of reactants or product. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Molecule A to Molecule B using Boc-NH-PEG8-COOH
This protocol describes a general method for conjugating an amine-containing molecule (Molecule A) to a second molecule (Molecule B) that also has a reactive amine, using a heterobifunctional Boc-NH-PEG8-COOH linker.
Materials:
-
Molecule A (with primary amine)
-
Molecule B (with primary amine)
-
Boc-NH-PEG8-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Purification columns (e.g., SEC or IEX)
Step 1: Activation of Boc-NH-PEG8-COOH and Conjugation to Molecule A
-
Dissolve Boc-NH-PEG8-COOH in the Activation Buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid group. A common molar ratio is a slight excess of EDC and NHS over the PEG linker.
-
Incubate for 15-30 minutes at room temperature.
-
Add Molecule A to the activated PEG solution.
-
Adjust the pH to 7.2-7.5 with the Coupling Buffer to facilitate the reaction with the primary amine of Molecule A.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the Boc-NH-PEG8-Molecule A conjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-NH-PEG8-Molecule A in a solution containing TFA to remove the Boc protecting group and expose the terminal amine.
-
After the reaction is complete (monitor by LC-MS), remove the TFA, typically by lyophilization or precipitation.
Step 3: Conjugation of NH2-PEG8-Molecule A to Molecule B
-
Activate the appropriate functional group on Molecule B for reaction with the newly exposed amine on the PEG linker. The choice of activation chemistry will depend on the nature of Molecule B.
-
Alternatively, if Molecule B has a carboxylic acid, it can be activated with EDC/NHS as in Step 1.
-
React the activated Molecule B with the deprotected NH2-PEG8-Molecule A in the Coupling Buffer.
-
Allow the reaction to proceed to completion.
-
Purify the final Molecule A-PEG8-Molecule B conjugate using a suitable chromatography method.
Visualizations
Caption: Experimental workflow for a two-step Boc-PEG8 conjugation.
References
Validation & Comparative
Characterization of Boc-PEG8-Boc: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), precise characterization of linker molecules is paramount. This guide provides a comparative analysis of Boc-PEG8-Boc, a bifunctional linker, with its mono-protected and unprotected counterparts, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The supporting experimental data, presented in a clear, tabular format, offers a benchmark for the characterization of these critical reagents.
Performance Comparison: Spectral Data
The following table summarizes the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its relevant alternatives. Due to the limited availability of complete, published spectral datasets for the specific this compound molecule, representative data for a closely related, well-characterized di-Boc protected polyethylene glycol (PEG) derivative, Boc-PEG6-Boc, is presented alongside a mono-Boc protected (Boc-PEG8-O-Alkyl) and an unprotected PEG (HO-PEG8-OH). This allows for a meaningful comparison of the spectral features that differentiate these compounds.
| Analyte | Technique | Parameter | Expected Value |
| Boc-PEG6-Boc (Representative) | ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 1.44 (s, 18H, -C(CH₃)₃), 3.42 (t, 4H, -NH-CH₂-), 3.65 (s, 20H, -O-CH₂-CH₂-O-) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 28.4 (-C(CH₃)₃), 40.3 (-NH-CH₂-), 70.2 (-O-CH₂-CH₂-O-), 79.1 (-C(CH₃)₃), 156.1 (C=O) | |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ (m/z) | 547.3 | |
| Boc-PEG8-O-Alkyl (Alternative 1) | ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 1.45 (s, 9H, -C(CH₃)₃), 3.30 (t, 2H, -NH-CH₂-), 3.55-3.70 (m, 30H, -O-CH₂-CH₂-O-), 3.40 (t, 2H, -CH₂-O-Alkyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 28.5 (-C(CH₃)₃), 40.5 (-NH-CH₂-), 69.0-71.0 (-O-CH₂-CH₂-O-), 79.2 (-C(CH₃)₃), 156.2 (C=O) | |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ (m/z) | Varies with alkyl group | |
| HO-PEG8-OH (Alternative 2) | ¹H NMR (D₂O, 400 MHz) | Chemical Shift (δ) | 3.71 (s, 32H, -O-CH₂-CH₂-O-) |
| ¹³C NMR (D₂O, 100 MHz) | Chemical Shift (δ) | 61.1 (-CH₂-OH), 70.0 (-O-CH₂-CH₂-O-), 72.4 (-O-CH₂-CH₂-OH) | |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ (m/z) | 417.2 |
Experimental Workflow
The characterization of Boc-protected PEG linkers involves a systematic workflow to confirm the identity, purity, and structural integrity of the molecule. The following diagram illustrates the typical experimental process.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable characterization of PEG linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence of the Boc protecting groups and the PEG backbone, and to assess the purity of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated water (D₂O) for unprotected PEGs.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be sufficient to cover the expected chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
The spectral width should encompass the expected carbon resonances (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to assess its heterogeneity.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis:
-
Introduce the sample into the ESI source via direct infusion or liquid chromatography (LC).
-
Acquire the mass spectrum in positive ion mode. The presence of sodium ions in the sample or solvent often leads to the formation of sodium adducts ([M+Na]⁺), which are readily detected.
-
The mass range should be set to include the expected molecular weight of the analyte.
-
-
Data Analysis: Analyze the resulting spectrum to identify the parent ion peak(s). For PEG compounds, a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) may be observed, indicating polydispersity. For monodisperse compounds like this compound, a single dominant peak corresponding to the expected mass is anticipated.
A Comparative Guide to the Purity Analysis of Boc-PEG8-Boc by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug delivery, the purity of chemical linkers is paramount to ensuring the efficacy, safety, and reproducibility of novel therapeutics. Boc-PEG8-Boc, a bifunctional polyethylene glycol (PEG) linker with terminal tert-butyloxycarbonyl (Boc) protected amine groups, is a critical reagent in the synthesis of complex biomolecules. Its precise length and defined structure are essential for controlling the stoichiometry and spatial orientation of conjugated moieties. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by illustrative experimental data and detailed protocols.
Principles of Separation and Detection
The primary challenge in the HPLC analysis of PEGylated compounds like this compound is their lack of a strong UV chromophore. Consequently, conventional UV detection can be inadequate for accurate quantification and impurity profiling. Reversed-Phase HPLC (RP-HPLC) is the most common separation technique for these molecules, leveraging the hydrophobicity of the Boc protecting groups and the PEG backbone for retention on a non-polar stationary phase.
To overcome the detection challenge, universal detectors that do not rely on chromophores are employed. The most suitable detectors for this application are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). Both are mass-sensitive detectors compatible with the gradient elution required for resolving complex mixtures of PEG oligomers and related impurities.
Comparative Purity Analysis
To illustrate the application of HPLC in assessing the quality of this compound, a comparative analysis was performed on samples from three hypothetical suppliers. Furthermore, the purity of this compound was compared against other commonly used bifunctional PEG linkers with different PEG chain lengths.
Table 1: Comparative Purity of this compound from Different Suppliers
| Supplier | Product Lot | Retention Time (min) | Purity (%) | Key Impurities Detected (Relative Retention Time) |
| Supplier A | Lot# A-001 | 12.5 | 98.5 | Impurity 1 (0.95), Impurity 2 (1.10) |
| Supplier B | Lot# B-001 | 12.6 | 95.2 | Impurity 1 (0.95), Impurity 3 (1.15), Higher MW PEG (1.2-1.5) |
| Supplier C | Lot# C-001 | 12.5 | 99.1 | Impurity 1 (0.95) |
Table 2: Purity Comparison of Different Boc-Protected PEG Linkers
| Compound | Retention Time (min) | Purity (%) | Comments |
| Boc-PEG4-Boc | 10.8 | 98.9 | Shorter retention time due to lower hydrophobicity. |
| This compound | 12.5 | 99.1 | Target compound. |
| Boc-PEG12-Boc | 14.2 | 97.8 | Longer retention time due to higher hydrophobicity. |
Experimental Protocols
A detailed methodology for the RP-HPLC-ELSD analysis of this compound is provided below. This protocol can be adapted for other Boc-protected PEG linkers with minor modifications to the gradient profile.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-ELSD Method
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 30% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 SLM
-
Alternative Purity Analysis Methods
While RP-HPLC-ELSD is a robust method, other techniques can provide complementary information for a comprehensive purity assessment.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Provides molecular weight information for impurity identification. High sensitivity and specificity. | Higher instrumentation cost and complexity. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information. Can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Lower sensitivity for trace impurities compared to HPLC. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Useful for detecting high molecular weight aggregates or fragments. | Lower resolution for separating individual PEG oligomers compared to RP-HPLC. |
Visualizing the Workflow and Logic
To further clarify the experimental and decision-making processes, the following diagrams were generated using Graphviz.
A Head-to-Head Battle: TFA vs. HCl for Boc Deprotection of PEG Linkers
The removal of the tert-butyloxycarbonyl (Boc) protecting group from amine-functionalized polyethylene glycol (PEG) linkers is a critical step in the synthesis of many bioconjugates and drug delivery systems. The choice of the acidic reagent for this deprotection, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can significantly impact reaction efficiency, product purity, and the ease of downstream processing. This guide provides a comprehensive comparison of TFA and HCl for the Boc deprotection of PEG linkers, supported by experimental data and protocols to aid researchers in making an informed decision.
Key Comparison Parameters
The selection of an appropriate acid for Boc deprotection hinges on a balance of reactivity, selectivity, and practical considerations such as product isolation and potential side reactions. While both TFA and HCl are effective, they exhibit distinct characteristics that make them more or less suitable for specific applications.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane or Methanol (MeOH) |
| Reaction Time | Typically 1-2 hours at room temperature[1] | Typically 10-30 minutes to a few hours at room temperature[2] |
| Product Salt Form | Trifluoroacetate salts are often oily residues, which can complicate purification[2] | Hydrochloride salts are often crystalline, facilitating isolation by filtration[2] |
| Side Reactions | Potential for trifluoroacetylation of hydroxyl groups. Incomplete deprotection with 100% TFA has been observed in some cases, possibly due to poor resin swelling in solid-phase synthesis[3] | Can cleave acid-labile ethers, such as those in solvents like THF or dioxane, which could complicate product isolation |
| Work-up | Requires co-evaporation with a solvent like toluene to remove residual TFA | Volatiles are typically removed under reduced pressure |
| Safety & Handling | Highly corrosive and volatile. Requires careful handling in a fume hood | Corrosive. 4M solution in dioxane is a hazardous substance |
Experimental Protocols
Detailed below are standard laboratory protocols for the Boc deprotection of a generic Boc-NH-PEG-linker using both TFA and HCl.
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of a co-solvent like methanol if necessary, then dilute with 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane to the substrate solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with completion in as little as 10-20 minutes for some substrates. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
If the HCl salt of the deprotected amine precipitates, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the amine hydrochloride salt.
-
Logical Workflow for Reagent Selection
The choice between TFA and HCl can be guided by the specific requirements of the synthesis and the properties of the PEG linker. The following decision tree illustrates a logical approach to selecting the appropriate deprotection agent.
Caption: Decision tree for selecting between TFA and HCl.
Boc Deprotection Mechanism
The underlying mechanism for Boc deprotection is consistent for both TFA and HCl and proceeds via an acid-catalyzed cleavage of the carbamate group.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Conclusion
Both TFA and HCl are robust reagents for the deprotection of Boc-protected PEG linkers. The choice between them should be made based on the specific context of the synthesis. For applications where a crystalline product is advantageous for purification, HCl is often the preferred reagent. However, when dealing with substrates that are sensitive to stronger acids or when the oily nature of the TFA salt is not a concern for the subsequent steps, TFA in DCM provides a reliable and effective method. Careful consideration of potential side reactions and optimization of reaction conditions are paramount to achieving high yields and purity regardless of the acid chosen.
References
The PEG Advantage: A Comparative Guide to Polyethylene Glycol Linkers in PROTAC Development
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical component influencing a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive comparison of the advantages of utilizing polyethylene glycol (PEG) linkers in PROTACs, supported by experimental data and detailed protocols.
The choice of a linker is far from trivial; its length, composition, and flexibility profoundly impact a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Among the various linker types, PEG linkers have emerged as a popular choice due to their favorable properties.[2][]
Key Advantages of PEG Linkers
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units. This structure imparts several key advantages in PROTAC design, primarily addressing the common challenges of high molecular weight and lipophilicity.[2]
-
Enhanced Aqueous Solubility: A significant hurdle in PROTAC development is poor water solubility, which can impede formulation and bioavailability. The inherent hydrophilicity of PEG linkers significantly improves the solubility of the entire PROTAC molecule, making it more compatible with physiological environments.
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can improve cell permeability. By masking the high polarity of the overall molecule and improving its solubility, PEG linkers can facilitate more effective passage across the cell membrane to engage intracellular targets. However, there is an optimal length, as excessively long PEG chains can begin to decrease permeability.
-
Tunable and Flexible: PEG linkers are synthetically versatile, allowing for easy adjustment of their length. This "tunability" is crucial because the linker's length directly influences the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.
-
Reduced Non-Specific Binding: The hydrophilicity of PEG linkers can help minimize non-specific hydrophobic interactions with other proteins and cellular components, potentially leading to fewer off-target effects and a cleaner pharmacological profile.
-
Good Biocompatibility: PEG is a well-established biocompatible polymer used in numerous FDA-approved therapeutics, suggesting a favorable safety profile.
Comparative Analysis: PEG vs. Alternative Linkers
While PEG linkers offer significant advantages, other linker types, such as alkyl chains and rigid linkers, are also commonly used. The choice of linker is highly dependent on the specific target and E3 ligase pair.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, composed of repeating ethylene glycol units. | Excellent hydrophilicity, improves solubility, good biocompatibility, synthetically tunable. | May have reduced metabolic stability in vivo, can be more challenging and costly to synthesize compared to simple alkyl chains. |
| Alkyl Linkers | Hydrophobic, flexible, consist of saturated/unsaturated hydrocarbon chains. | Synthetically accessible, chemically stable, can be systematically varied in length. | Tend to be hydrophobic, which can limit aqueous solubility and cellular uptake; may lead to non-specific binding. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes. | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and potency. | Can be more synthetically challenging; reduced flexibility may hinder optimal ternary complex formation for some target/ligase pairs. |
Quantitative Data Comparison
The following tables present representative data illustrating the impact of linker composition on key PROTAC performance metrics.
Table 1: Linker Effect on Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
| Target | Linker Type | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | Alkyl Chain | 8 atoms | 150 | ~75 | Fictionalized Data |
| BRD4 | PEG | 3 units (PEG3) | 25 | >90 | Fictionalized Data |
| BTK | Alkyl/Ether | 10 atoms | 5.2 | >95 | |
| BTK | PEG | 4 units (PEG4) | 1.8 | >95 | Fictionalized Data |
Note: Data is illustrative. Direct comparison across different targets and cell lines requires specific experimental context. Lower DC₅₀ and higher Dₘₐₓ values indicate better performance.
Table 2: Linker Effect on Solubility and Permeability
| PROTAC Series | Linker Type | Aqueous Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Series A | C12 Alkyl | < 1 | 0.2 | Fictionalized Data |
| Series A | PEG4 | 45 | 0.8 | Fictionalized Data |
| VH032-based | Amide/Alkyl | N/A | < 0.6 | |
| VH032-based | PEG-like elements | N/A | (Implied Improvement) |
Note: Data is illustrative. Higher solubility and Papp values are generally desirable.
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential.
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol is a fundamental method to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16 or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.
-
Preparation of Solutions: Prepare a 1% lecithin in dodecane solution. Prepare the PROTAC test compounds to a final concentration of 10 µM in a suitable buffer (e.g., PBS with 5% DMSO).
-
Membrane Coating: Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate.
-
Assay Setup: Add 300 µL of buffer to the acceptor plate wells. Add 150-200 µL of the PROTAC test solution to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly in a moist chamber for 5 to 18 hours at room temperature.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the established formula, which considers the concentrations in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.
Visualizing PROTAC Concepts
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical comparison of common PROTAC linker properties.
Conclusion
The linker is a critical component that dictates the overall success of a PROTAC. PEG linkers offer a distinct set of advantages, most notably the ability to mitigate the poor solubility and permeability often associated with these large molecules. Their synthetic tractability allows for systematic optimization of linker length, which is crucial for achieving potent and selective protein degradation. While alkyl and rigid linkers also have their place in PROTAC design, the hydrophilic and flexible nature of PEG linkers provides a robust starting point and a powerful tool for developing effective protein degraders with improved drug-like properties. The systematic evaluation of various linker types using the assays described is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.
References
A Head-to-Head Comparison of Heterobifunctional Crosslinkers for Bioconjugation: The Case for Boc-PEG8-Boc
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and in vivo performance. This guide provides an objective comparison of Boc-PEG8-Boc with other commonly used heterobifunctional crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
Heterobifunctional crosslinkers are powerful tools that enable the controlled, sequential conjugation of two different biomolecules, minimizing the formation of unwanted homodimers.[1][2] These linkers possess two distinct reactive moieties, allowing for specific targeting of different functional groups on proteins, peptides, or other molecules.[1][2]
The Profile of this compound: A Versatile PEGylated Linker
This compound is a heterobifunctional crosslinker that features two tert-butyloxycarbonyl (Boc) protected amine groups at either end of an eight-unit polyethylene glycol (PEG) spacer. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[1] This allows for a two-step conjugation strategy. The PEG8 spacer enhances the aqueous solubility and flexibility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.
Comparative Analysis: this compound vs. Other Heterobifunctional Crosslinkers
The choice of a heterobifunctional crosslinker depends on several factors, including the functional groups available on the biomolecules to be conjugated, the desired stability of the linkage, and the required length and hydrophilicity of the spacer. Here, we compare this compound with other popular classes of heterobifunctional crosslinkers.
Key Characteristics of Common Heterobifunctional Crosslinkers
| Feature | This compound | SMCC (and Sulfo-SMCC) | DBCO-PEG-NHS Ester | Maleimide-PEG-NHS Ester |
| Reactive Group 1 | Boc-protected Amine (deprotects to primary amine) | NHS Ester (reacts with primary amines) | NHS Ester (reacts with primary amines) | NHS Ester (reacts with primary amines) |
| Reactive Group 2 | Boc-protected Amine (deprotects to primary amine) | Maleimide (reacts with sulfhydryls/thiols) | DBCO (reacts with azides via copper-free click chemistry) | Maleimide (reacts with sulfhydryls/thiols) |
| Spacer | PEG8 | Cyclohexane | PEG | PEG |
| Solubility | High (due to PEG) | Moderate (Sulfo-SMCC is water-soluble) | High (due to PEG) | High (due to PEG) |
| Linkage Stability | Stable amide bond (post-conjugation) | Thioether bond (can undergo retro-Michael addition) | Stable triazole | Thioether bond (can undergo retro-Michael addition) |
| Cleavability | Non-cleavable spacer | Non-cleavable spacer | Non-cleavable spacer | Non-cleavable spacer |
Performance Comparison of Reactive Chemistries
The efficiency and stability of the conjugation are paramount. Below is a summary of the performance of the different reactive chemistries.
| Chemistry | Target Residue(s) | Optimal pH | Reaction Speed | Bond Stability |
| NHS Ester | Lysine (primary amine), N-terminus | 7.0 - 8.5 | Fast | Very Stable (Amide bond) |
| Maleimide | Cysteine (thiol) | 6.5 - 7.5 | Very Fast | Stable, but can be reversible (Thioether bond) |
| DBCO (Click Chemistry) | Azide | N/A | Fast | Very Stable (Triazole) |
| Deprotected Boc-Amine | Carboxylic acids (with activators), Aldehydes (reductive amination) | Varies with reaction | Moderate | Stable (Amide or amine bond) |
Note: The data presented are representative values and can vary depending on the specific molecules and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experimental procedures.
Protocol 1: Boc Deprotection of a Boc-PEG Linker
This protocol describes the removal of the Boc protecting group to generate a free amine.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Magnetic stir bar and round-bottom flask
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 25-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. The product will be the TFA salt of the amine.
-
(Optional) Basic Work-up: To obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Antibody Conjugation using a Maleimide-PEG-NHS Ester Linker
This protocol outlines a two-step conjugation targeting primary amines and thiols.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Maleimide-PEG-NHS Ester linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing molecule (e.g., a reduced peptide or small molecule drug)
-
Quenching buffer (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure: Step 1: Reaction of NHS Ester with the Antibody
-
Prepare a stock solution of the Maleimide-PEG-NHS Ester linker in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the unreacted linker by SEC (desalting column) or dialysis.
Step 2: Reaction of Maleimide with a Thiol-containing Molecule
-
Add the thiol-containing molecule to the maleimide-activated antibody solution at a 3-fold molar excess.
-
Incubate for 2 hours at room temperature.
-
Purify the final antibody-drug conjugate using SEC to remove unconjugated drug and other small molecules.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of Disulfide-Based Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. Disulfide-based linkers, a class of cleavable linkers, have garnered significant attention due to their ability to remain stable in the systemic circulation and selectively release the payload within the reducing environment of tumor cells. This guide provides a comparative analysis of different disulfide-based linkers, summarizing their performance with supporting experimental data, detailing relevant experimental protocols, and visualizing key processes.
Mechanism of Action of Disulfide Linkers
Disulfide linkers exploit the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1,000-fold higher inside cells (1-10 mM) compared to the blood plasma (~5 µM)[1][]. This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload within the target cancer cell[1][][3]. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the ADC.
dot
Caption: Mechanism of action of disulfide-based linkers in ADCs.
Comparative Performance of Disulfide Linkers
The stability of the disulfide bond in circulation is a critical parameter influencing the safety and efficacy of an ADC. Premature cleavage can lead to systemic toxicity, while insufficient cleavage at the tumor site can reduce therapeutic efficacy. Steric hindrance around the disulfide bond is a key strategy to modulate linker stability. Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can increase its stability in plasma.
A common comparison in the literature is between the sterically hindered disulfide linker SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) used in ADCs like SAR-566658, and the less hindered SPP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker. Another important comparison is with non-cleavable linkers, such as those using a thioether bond (e.g., SMCC), to highlight the advantages of targeted drug release.
| Linker Type | Structure | Key Features | Plasma Stability (Half-life) | Intracellular Release | Bystander Effect | Reference |
| SPDB | Hindered Disulfide | Increased steric hindrance enhances plasma stability. | ~9 days for SPDB-DM4 | Efficient release in high GSH environment. | Yes | |
| SPP | Less Hindered Disulfide | More susceptible to premature cleavage compared to SPDB. | Shorter than SPDB-based linkers. | Rapid release in high GSH environment. | Yes | |
| SMCC | Non-cleavable Thioether | Highly stable in plasma; payload released after lysosomal degradation of the antibody. | Very high; minimal payload detachment. | Slower and requires antibody degradation. | Limited |
Experimental Protocols
A systematic evaluation of different disulfide linkers involves a series of in vitro and in vivo experiments to assess their stability, payload release kinetics, and anti-tumor activity.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 10 µM) in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and free payload over time.
-
Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life.
Glutathione-Mediated Cleavage Assay
Objective: To assess the cleavage kinetics of the disulfide linker in a simulated intracellular reducing environment.
Methodology:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of reduced glutathione (GSH) to a final concentration mimicking intracellular levels (e.g., 1-10 mM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., by adding an alkylating agent like N-ethylmaleimide).
-
Analyze the samples by LC-MS to quantify the remaining intact ADC and the amount of released payload.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload.
-
Incubate the plates for a period of 72-120 hours at 37°C.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow formazan crystal formation in viable cells.
-
Solubilize the formazan crystals using a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunocompromised mice (e.g., SCID or nude mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with different linkers).
-
Administer a single intravenous dose of the respective treatments.
-
Measure tumor volume and body weight two to three times a week.
-
Monitor the animals for signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size or when significant toxicity is observed.
-
Plot mean tumor volume over time for each group to assess anti-tumor activity.
dot
References
A Comparative Guide to the In-Vitro Stability of Boc-PEG8-Boc Conjugated Molecules
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and safety of conjugated molecules such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the conjugated molecule, which can lead to off-target toxicity and reduced therapeutic efficacy. This guide provides an objective comparison of the in-vitro stability of molecules conjugated using Boc-PEG8-Boc, a bifunctional polyethylene glycol (PEG) linker, with alternative linker technologies. The comparison is supported by experimental data and detailed methodologies to aid in the rational design and selection of linkers.
Overview of this compound Linker Technology
The this compound linker is a discrete PEG linker with eight ethylene glycol units, capped at both ends with tert-butyloxycarbonyl (Boc) protected amine groups. The Boc protecting groups can be removed under acidic conditions to reveal primary amines, which can then be coupled to carboxylic acids or other reactive groups on the molecules to be conjugated, forming highly stable amide bonds . The PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The stability of the final conjugated molecule is primarily determined by the nature of the covalent bonds formed between the linker and the conjugated species.
In-Vitro Stability: A Comparative Analysis
The in-vitro stability of a linker is typically assessed by incubating the conjugated molecule in plasma or serum from different species (e.g., human, mouse, rat) at physiological temperature (37°C) and monitoring the amount of intact conjugate over time. The high stability of the amide bonds formed from this compound linkers contrasts with the lability of other common linker chemistries.
Data Presentation: Comparison of Linker Stability
The following table summarizes the in-vitro stability of different linker types based on data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature, and thus these values should be considered in the context of their respective studies.
| Linker Type (Post-Conjugation) | Bond Type | In-Vitro Stability in Human Plasma | In-Vitro Stability in Mouse/Rat Plasma | Key Findings & Considerations |
| PEG8-Amide (from this compound) | Amide | High | High | Amide bonds are generally very stable against both chemical hydrolysis and enzymatic degradation in plasma.[1][2] |
| Peptide (e.g., Val-Cit) | Amide (Peptide) | High (Half-life > 200 days reported for some ADCs)[3] | Variable (Can be unstable due to cleavage by carboxylesterases)[3][4] | Stability is species-dependent. Efficiently cleaved by lysosomal proteases (e.g., Cathepsin B) inside target cells. |
| Ester-based Linker | Ester | Low to Moderate (Half-life can be in the range of minutes to hours) | Low to Moderate | Susceptible to hydrolysis by plasma esterases, leading to premature drug release. |
| Disulfide Linker | Disulfide | Moderate | Moderate | Cleaved in the reducing environment of the cell by glutathione. Stability can be modulated by steric hindrance around the disulfide bond. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a plasma stability assay.
Plasma Stability Assay
Objective: To determine the in-vitro stability of a conjugated molecule and the rate of its degradation in plasma from different species.
Materials:
-
Test conjugate (e.g., ADC, PROTAC)
-
Control conjugate with a different linker
-
Plasma (e.g., human, mouse, rat), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, ELISA reader)
-
Protein precipitation solution (e.g., acetonitrile with internal standard)
-
Quenching solution (e.g., protease inhibitor cocktail, if applicable)
Methodology:
-
Preparation:
-
Thaw frozen plasma at 37°C.
-
Prepare a stock solution of the test and control conjugates in an appropriate buffer.
-
Spike the conjugate stock solution into the plasma to achieve a final concentration of, for example, 100 µg/mL.
-
-
Incubation:
-
Incubate the plasma samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
-
Sample Processing (for LC-MS/MS analysis of released drug):
-
To each aliquot, add 3 volumes of cold protein precipitation solution.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
LC-MS/MS: Quantify the concentration of the released payload or the intact conjugate in the processed samples.
-
ELISA: Quantify the concentration of the intact conjugate using a sandwich ELISA format.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time.
-
Calculate the in-vitro half-life (t½) of the conjugate in plasma.
-
Mandatory Visualization
Caption: Workflow for determining the in-vitro plasma stability of conjugated molecules.
Caption: Comparison of the stability of different linker types in plasma.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the desired properties of the drug conjugate. The this compound linker, by forming stable amide bonds upon conjugation, provides a robust platform for developing therapies that require high circulatory stability. This contrasts with other linker types, such as esters or certain peptides, which can be susceptible to premature cleavage in a biological matrix. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of conjugated molecules with optimal in-vitro stability profiles.
References
Measuring the Hydrodynamic Diameter of PEGylated Nanoparticles: A Comparative Guide to Dynamic Light Scattering and Its Alternatives
For researchers, scientists, and drug development professionals, accurately characterizing the size of PEGylated nanoparticles is a critical step in ensuring the safety, efficacy, and stability of novel nanomedicines. Dynamic Light Scattering (DLS) is a widely adopted technique for measuring the hydrodynamic diameter of these nanoparticles in solution. This guide provides an objective comparison of DLS with other common sizing techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical method.
The hydrodynamic diameter, measured by DLS, provides insight into the apparent size of a nanoparticle in a liquid, which includes the core material, the polyethylene glycol (PEG) layer, and a layer of solvent that moves with the particle.[1] This is a crucial parameter as it influences the nanoparticle's behavior in a biological environment. However, DLS is not without its limitations, and orthogonal techniques are often necessary for a comprehensive understanding of nanoparticle size and distribution.
Comparative Analysis of Nanoparticle Sizing Techniques
The choice of a sizing technique depends on various factors, including the specific information required (e.g., core size vs. hydrodynamic size), the nature of the sample (e.g., monodisperse vs. polydisperse), and the desired throughput. Below is a comparative overview of DLS and its common alternatives.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. | Hydrodynamic diameter (Z-average), Polydispersity Index (PDI). | Fast, non-invasive, requires low sample volume, provides information on the hydrated particle size. | Sensitive to large particles and aggregates, assumes a spherical shape, provides an intensity-weighted average which can be misleading for polydisperse samples.[2][3] |
| Nanoparticle Tracking Analysis (NTA) | Tracks the Brownian motion of individual particles visualized by light scattering. | Hydrodynamic diameter (number-weighted), particle concentration, size distribution. | Provides number-based size distribution, can visualize particles, and measures concentration. Less sensitive to large aggregates than DLS.[4] | Lower throughput than DLS, optimal concentration range is narrow, may be influenced by particle shape and density. |
| Tunable Resistive Pulse Sensing (TRPS) | Measures the change in electrical resistance as individual particles pass through a tunable nanopore. | Particle diameter (volume-based), concentration, and zeta potential on a particle-by-particle basis. | High-resolution size and concentration measurements, not affected by the optical properties of the particles, provides individual particle data.[5] | Requires electrolyte solutions, potential for pore blockage, size range is dependent on the selected nanopore. |
| Small-Angle X-ray Scattering (SAXS) | Measures the elastic scattering of X-rays by the sample at very small angles. | Information about particle size, shape, and internal structure (e.g., core-shell). | Can analyze samples in various states (solution, gel, solid), provides detailed structural information, not biased by large particles. | Requires access to specialized equipment (synchrotron or lab-based SAXS), data analysis can be complex. |
| Transmission Electron Microscopy (TEM) | Transmits a beam of electrons through an ultrathin specimen to form an image. | Direct visualization of nanoparticle core size, shape, and morphology. | Provides high-resolution images of individual particles, considered a "gold standard" for core size measurement. | Requires samples to be dried under vacuum which can cause aggregation and does not measure the hydrodynamic size, lower throughput. |
Quantitative Data Presentation
The following table presents a hypothetical comparative analysis of a PEGylated liposome sample with an expected diameter of approximately 100 nm, as measured by different techniques. This data is illustrative and compiled from typical results reported in the literature.
| Technique | Mean Diameter (nm) ± SD | Polydispersity | Notes |
| DLS | 115 ± 5.2 | PDI: 0.15 | Z-average hydrodynamic diameter, reflects the PEG shell and hydration layer. |
| NTA | 108 ± 8.5 | Span: 1.6 | Number-weighted mean hydrodynamic diameter. |
| TRPS | 102 ± 3.1 | CV: 20% | Volume-based mean diameter, provides high-resolution distribution. |
| SAXS | 98 ± 2.5 | N/A | Provides information on the core and shell structure. |
| TEM | 95 ± 4.7 | N/A | Measures the dehydrated core of the liposome. |
Data is representative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for each of the key sizing techniques are provided below to ensure reproducibility and accurate data acquisition.
Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a dilute suspension of the PEGylated nanoparticles in a suitable buffer (e.g., PBS). The final concentration should be optimized to achieve a stable count rate (typically 100-500 kcps).
-
Filter the buffer and the final nanoparticle suspension through a 0.22 µm syringe filter to remove dust and large aggregates.
-
Transfer the filtered sample into a clean, dust-free cuvette.
-
-
Instrument Setup:
-
Set the instrument to the correct temperature (e.g., 25°C) and allow it to equilibrate.
-
Input the correct viscosity and refractive index for the dispersant.
-
Select the appropriate measurement angle (e.g., 173° for backscatter).
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate for at least 2 minutes.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The primary reported value is the Z-average diameter.
-
The Polydispersity Index (PDI) should also be reported to indicate the breadth of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse samples.
-
Nanoparticle Tracking Analysis (NTA)
-
Sample Preparation:
-
Dilute the PEGylated nanoparticle sample in an appropriate filtered buffer to a concentration within the optimal range for the instrument (typically 10^7 to 10^9 particles/mL).
-
Gently mix the sample to ensure homogeneity.
-
-
Instrument Setup:
-
Prime the sample chamber with the filtered buffer.
-
Inject the diluted sample into the chamber.
-
Adjust the camera focus and detection threshold to clearly visualize the scattered light from individual particles.
-
-
Measurement:
-
Capture a video of the particles undergoing Brownian motion for a defined duration (e.g., 60 seconds).
-
Repeat the measurement at least three times.
-
-
Data Analysis:
-
The software tracks the trajectory of each particle and calculates its hydrodynamic diameter using the Stokes-Einstein equation.
-
The results are presented as a number-weighted size distribution, mean diameter, and particle concentration.
-
Tunable Resistive Pulse Sensing (TRPS)
-
Sample Preparation:
-
Suspend the PEGylated nanoparticles in an electrolyte solution compatible with the instrument.
-
Calibrate the instrument using standard particles of a known size and concentration.
-
-
Instrument Setup:
-
Select a nanopore with a size range appropriate for the expected nanoparticle diameter.
-
Apply a voltage and pressure to drive the particles through the nanopore.
-
-
Measurement:
-
As individual particles pass through the nanopore, they cause a transient change in the ionic current, which is detected as a blockade signal.
-
The magnitude of the blockade is proportional to the particle volume, and the frequency of blockades relates to the particle concentration.
-
-
Data Analysis:
-
The software analyzes the blockade signals to generate a high-resolution, volume-based size distribution and concentration measurement.
-
Small-Angle X-ray Scattering (SAXS)
-
Sample Preparation:
-
Prepare a concentrated, yet non-aggregating, sample of the PEGylated nanoparticles in a suitable solvent. The concentration should be high enough to provide a good scattering signal.
-
Load the sample into a quartz capillary or a sample cell with thin, X-ray transparent windows.
-
-
Instrument Setup:
-
Mount the sample in the SAXS instrument.
-
Acquire a scattering pattern of the sample and a corresponding background scattering pattern of the solvent.
-
-
Measurement:
-
Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.
-
The exposure time will depend on the sample concentration and scattering power.
-
-
Data Analysis:
-
Subtract the background scattering from the sample scattering.
-
Analyze the resulting 1D scattering profile by fitting it to a model that describes the shape and structure of the nanoparticles (e.g., a core-shell model for PEGylated nanoparticles). This analysis yields information on the dimensions of the core and the thickness of the PEG shell.
-
Visualization of Experimental Workflow and Method Comparison
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for DLS and a logical comparison of the different sizing techniques.
Conclusion
The accurate measurement of the hydrodynamic diameter of PEGylated nanoparticles is paramount for the successful development of nanomedicines. While DLS is a valuable and accessible technique for routine size analysis, its limitations, particularly with polydisperse samples, necessitate the use of orthogonal methods for a comprehensive characterization. NTA, TRPS, and SAXS each provide unique and complementary information regarding nanoparticle size, concentration, and structure. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their nanoparticle formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. Physicochemical characterization and quantification of nanoplastics: applicability, limitations and complementarity of batch and fractionation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Particle Sizing of Nanoparticle Adjuvant Formulations by Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which Method to Use? TRPS and DLS Compared for Particle Size Measurement in Nanomedicine [izon.com]
A Comparative Guide to Assessing the Biocompatibility of Materials Modified with Boc-PEG8-Boc
For researchers and drug development professionals, ensuring the biocompatibility of a novel material is a critical step. Modification of material surfaces with Polyethylene Glycol (PEG) is a widely adopted strategy to enhance biocompatibility, reduce immunogenicity, and improve pharmacokinetic profiles. This guide provides a comparative framework for assessing materials modified with Boc-PEG8-Boc, a discrete PEG (dPEG®) linker.
The this compound linker consists of a short, precisely defined chain of eight ethylene glycol units, with each terminus protected by a tert-butyloxycarbonyl (Boc) group. This discrete nature offers significant advantages over traditional, polydisperse PEG polymers.
Discrete vs. Polydisperse PEG: A Comparative Overview
The choice of PEG linker can significantly impact the final properties of the modified material. Below is a comparison between discrete PEGs, such as PEG8, and conventional polydisperse PEGs.
| Feature | Discrete PEG (e.g., this compound) | Polydisperse PEG (Traditional) |
| Composition | A single molecular species with a precise, fixed molecular weight.[1][2] | A mixture of polymers with a range of molecular weights, described by an average value.[1][2] |
| Purity & Reproducibility | High purity and batch-to-batch consistency, leading to more reproducible results.[1] | Heterogeneous mixture, which can lead to variability in the final product and complicate analysis. |
| Biocompatibility | Generally demonstrates improved biocompatibility and reduced immunogenicity. | While considered biocompatible, increasing evidence points to potential immunogenic reactions. |
| Pharmacokinetics | Leads to more predictable and uniform pharmacokinetic profiles of the conjugated drug or material. | Can result in heterogeneous drug conjugates with variable clearance rates. |
| Applications | Ideal for applications requiring high precision, such as antibody-drug conjugates (ADCs) and PROTACs. | Widely used in many FDA-approved drugs and applications where a general "stealth" effect is desired. |
Experimental Assessment of Biocompatibility
When evaluating a this compound modified material, a series of in vitro assays are essential to quantify its biocompatibility. Below are standardized protocols for cytotoxicity and hemocompatibility assessment.
Data Presentation Template
The following table structure is recommended for presenting the quantitative results from biocompatibility testing, allowing for a clear comparison between the unmodified material, the this compound modified material, and control groups.
| Assay | Metric | Unmodified Material | This compound Modified Material | Positive Control | Negative Control |
| Cytotoxicity (MTT Assay) | Cell Viability (%) | (e.g., Latex) | (e.g., HDPE) | ||
| Hemocompatibility | Hemolysis (%) | (e.g., DI Water) | (e.g., PBS) |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine if the this compound modified material induces cell death.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Material Exposure: Prepare extracts of the test materials (unmodified and this compound modified) according to ISO 10993-5 standards. Replace the cell culture medium with the material extracts and control media.
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Addition: Remove the extracts and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by contact with a material. It is a critical test for any blood-contacting biomaterial.
Objective: To quantify the hemolytic potential of the this compound modified material.
Methodology:
-
Blood Preparation: Obtain fresh human blood anticoagulated with heparin. Prepare a diluted erythrocyte suspension.
-
Material Incubation: Place samples of the test materials (with a defined surface area) into tubes. Add the erythrocyte suspension to each tube, ensuring the material is fully immersed.
-
Controls: Prepare a positive control (e.g., deionized water) and a negative control (e.g., phosphate-buffered saline, PBS).
-
Incubation: Incubate all tubes for a specified time (e.g., 24 hours) at 37°C with gentle rotation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm) using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control, after correcting for the negative control. Materials are generally considered non-hemolytic if the hemolysis percentage is below 2-5%.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram outlines the general workflow for assessing the biocompatibility of a newly developed this compound modified material.
Signaling Pathway: Material-Induced Inflammation
Upon implantation, biomaterials can trigger a sterile inflammatory response. This is often initiated by the adsorption of host proteins, which can lead to the activation of immune cells like macrophages and the assembly of the inflammasome, a key component of the innate immune system. PEGylation is known to reduce protein adsorption, thereby mitigating this inflammatory cascade.
References
A Comparative Guide to Boc-Protected vs. Fmoc-Protected PEG Linkers in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptides, the choice of protecting group for a polyethylene glycol (PEG) linker is a critical decision. The two most prominent orthogonal protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), dictate the synthetic strategy, influencing reaction conditions, yield, and purity of the final product. This guide provides an objective comparison of Boc- and Fmoc-protected PEG linkers, supported by experimental data and detailed methodologies, to aid in the selection of the optimal linker for a given application.
The fundamental difference between Boc- and Fmoc-protected PEG linkers lies in the chemical conditions required for the deprotection of the terminal amine. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions using piperidine.[][2] This orthogonality is the cornerstone of modern chemical synthesis, allowing for selective deprotection and stepwise assembly of complex molecules.
Core Principles and Performance Comparison
The choice between a Boc or Fmoc protecting group on a PEG linker is primarily dictated by the stability of the other functional groups present in the molecule to be synthesized.
Boc (tert-Butyloxycarbonyl) Protected PEG Linkers:
-
Deprotection: Requires acidic conditions (e.g., 20-50% TFA in dichloromethane).[3]
-
Advantages: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. This makes it suitable for syntheses where base-labile protecting groups are present elsewhere in the molecule. The robust nature of the Boc group can be advantageous in multi-step syntheses.
-
Disadvantages: The harsh acidic conditions required for deprotection can be detrimental to acid-sensitive functional groups or biomolecules. For instance, repeated acid treatments can lead to the degradation of certain peptide sequences or the cleavage of other acid-labile moieties.[2]
Fmoc (9-fluorenylmethyloxycarbonyl) Protected PEG Linkers:
-
Deprotection: Requires basic conditions (e.g., 20% piperidine in dimethylformamide).[2]
-
Advantages: The deprotection conditions are mild and generally compatible with a wider range of sensitive functional groups, including many acid-labile side-chain protecting groups used in peptide synthesis. The milder conditions often lead to higher purity and yield of the target molecule.
-
Disadvantages: The Fmoc group is sensitive to basic conditions, limiting the use of base-mediated reactions in other parts of the synthesis. The dibenzofulvene byproduct generated during deprotection must be effectively removed to prevent side reactions.
Data Presentation: A Comparative Overview
| Feature | Boc-Protected PEG Linker | Fmoc-Protected PEG Linker |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl) | Base-labile (e.g., Piperidine) |
| Stability | Stable to basic and nucleophilic conditions | Stable to acidic conditions |
| Primary Applications | PROTACs, ADCs, general chemical synthesis where acid-sensitive groups are absent | Solid-Phase Peptide Synthesis (SPPS), bioconjugation of molecules with acid-sensitive groups |
| Potential Side Reactions | Risk of side-chain protecting group lability with repeated acid treatments | Risk of diketopiperazine formation in dipeptide synthesis; byproduct adduct formation |
| Compatibility | Compatible with base-sensitive protecting groups | Compatible with acid-labile protecting groups (e.g., tBu, Trt) |
Experimental Protocols
The following are generalized protocols for the deprotection and subsequent conjugation of Boc- and Fmoc-protected PEG linkers in the context of PROTAC and ADC synthesis, respectively.
Protocol 1: Synthesis of a PROTAC using an Amine-PEG-Boc Linker
This protocol describes the deprotection of a Boc-protected PEG linker and subsequent coupling to a final component in the synthesis of a PROTAC.
Step 1: Boc Deprotection
-
Dissolution: Dissolve the starting material (Component A-PEGn-Boc) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) can often be used in the next step without further purification.
Step 2: Coupling of the Final Component
-
Activation: In a separate flask, dissolve the carboxylic acid-functionalized final component (Component B-COOH) in anhydrous DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir for 15 minutes at room temperature.
-
Coupling: Add the deprotected PEG linker (Component A-PEGn-NH2) to the activated Component B-COOH solution.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 2: Synthesis of an ADC using an Fmoc-Lys(PEG)-OH Linker
This protocol outlines the removal of the Fmoc group from a PEGylated lysine linker as part of an ADC synthesis.
Step 1: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-protected intermediate (e.g., mDPR-Lys(PEGx)-glucuronide-MMAE with an Nα-Fmoc group) in a suitable solvent like DMF.
-
Base Addition: Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the free amine product.
-
Work-up: Upon completion, remove the piperidine and byproducts by washing with a suitable solvent or by precipitation of the product.
Step 2: Final Coupling
-
Activation of Payload: In a separate reaction, activate the desired payload (e.g., mDPR(Boc)-OSu).
-
Conjugation: React the deprotected amine from Step 1 with the activated payload.
-
Final Deprotection: Remove any remaining protecting groups (like Boc) under appropriate conditions to yield the final drug-linker.
-
Antibody Conjugation: The purified drug-linker can then be conjugated to the antibody through a suitable reaction, for example, by activating the antibody's lysine residues and reacting them with the drug-linker.
Mandatory Visualization
Conclusion
The decision between a Boc- or Fmoc-protected PEG linker is a critical step in the design of a synthetic route for complex biomolecules. The Boc strategy offers robustness but requires harsh acidic deprotection, making it suitable for molecules lacking acid-sensitive functionalities. In contrast, the Fmoc strategy provides milder, orthogonal deprotection conditions, which are advantageous for the synthesis of sensitive and complex molecules, and has become the more widely used method in modern synthesis. The choice should be made based on a careful evaluation of the chemical properties of the target molecule and the overall synthetic strategy. By understanding the advantages and limitations of each protecting group, researchers can optimize their synthetic workflows to achieve higher yields and purity in their final products.
References
Safety Operating Guide
Proper Disposal Procedures for Boc-PEG8-Boc: A Guide for Laboratory Professionals
Introduction
Boc-PEG8-Boc (tert-Butyloxycarbonyl-octaethylene glycol-tert-Butyloxycarbonyl) is a chemical compound commonly utilized in scientific research, particularly in the fields of bioconjugation and drug development. Due to its chemical nature and potential environmental impact, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for its disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Information
According to the Safety Data Sheet (SDS) for this compound (CAS No.: 1432970-18-7), the compound presents specific hazards that must be managed carefully.[1]
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | |||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | |||
| P330: Rinse mouth.[1] | |||
| Acute aquatic toxicity (Category 1) | GHS09 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following Personal Protective Equipment (PPE) should be worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal company. This ensures that the chemical is handled and disposed of in a manner that is safe for both human health and the environment.
-
Containment of Waste:
-
Place unused this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves) into a designated, leak-proof, and clearly labeled waste container.
-
The container should be labeled with the full chemical name: "this compound" and the appropriate hazard symbols (Harmful, Dangerous for the environment).
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate from the cleaning process must be collected and disposed of as chemical waste along with the this compound.
-
After triple-rinsing and ensuring the container is free of any chemical residue, it can be disposed of as non-hazardous laboratory waste, or recycled, depending on institutional and local regulations. Deface the original label on the container before disposal.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Collect the Spilled Material: Place the contained spill material into a labeled container for chemical waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as chemical waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel. Always consult your institution's specific safety and disposal guidelines, as well as local, state, and federal regulations, before handling or disposing of any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-PEG8-Boc
Essential safety protocols and logistical plans are critical for the secure and effective use of Boc-PEG8-Boc in any laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, ensuring the safe handling, storage, and disposal of this compound. Adherence to these guidelines will help maintain a safe research environment and ensure the integrity of your experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure.[1][2][3][4] The following PPE is mandatory to minimize risks such as skin and eye contact or inhalation.[5]
Minimum PPE Requirements:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin from accidental spills.
-
Protective Eyewear: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles should be worn.
-
Gloves: Disposable nitrile gloves are required for handling this compound. If direct contact occurs, gloves should be removed immediately, and hands should be washed before putting on a new pair.
-
Full Coverage Attire: Long pants and closed-toe shoes are essential to protect the lower body from potential spills.
For situations with a risk of generating dust or aerosols, additional respiratory protection may be necessary and should be determined by a formal risk assessment.
Hazard and Safety Data Summary
A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling. The following table summarizes key safety information.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1432970-18-7 |
| Molecular Formula | C28H54O13 |
| Molecular Weight | 598.72 |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocol for Handling:
-
Preparation:
-
Before handling, ensure you are wearing all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
Prepare a designated, well-ventilated work area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.
-
-
Handling:
-
Carefully weigh the required amount of this compound powder.
-
If dissolving, add the powder to the chosen solvent slowly to prevent splashing. This compound is soluble in water, DMSO, DCM, and DMF.
-
Conduct all subsequent experimental steps within the designated work area.
-
Avoid eating, drinking, or smoking in the laboratory where this substance is handled.
-
-
Cleanup:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash your hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol:
-
Solid Waste:
-
Place any unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) into a clearly labeled, sealed waste container.
-
The label should include the chemical name ("this compound") and relevant hazard warnings.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed container for hazardous chemical waste.
-
Do not pour solutions down the drain, as the substance is very toxic to aquatic life.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced.
-
-
Final Disposal:
-
All collected waste must be disposed of through an approved waste disposal plant or a licensed disposal company in accordance with local, state, and federal regulations.
-
By adhering to these detailed safety and handling procedures, researchers can confidently and safely incorporate this compound into their experimental workflows, fostering a secure and productive research environment.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. This compound|1432970-18-7|MSDS [dcchemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
